4-amino-2,6-dihydroxypyrimidine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
1219796-45-8 |
|---|---|
分子式 |
C4H5N3O2 |
分子量 |
127 |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-amino-2,6-dihydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 4-amino-2,6-dihydroxypyrimidine, a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. This document collates essential data on its physical and spectral characteristics, outlines detailed experimental protocols for its synthesis and analysis, and situates the compound within the broader context of pyrimidine (B1678525) synthesis.
Chemical and Physical Properties
This compound, also widely known as 6-aminouracil, is a heterocyclic organic compound. Its structure, featuring an amino group and two hydroxyl groups on a pyrimidine ring, endows it with significant reactivity, making it a valuable precursor in organic synthesis.[1] It typically appears as a cream to light brown or yellow crystalline powder.[1][2]
Identification and Nomenclature
| Property | Value |
| Common Name | 6-Aminouracil |
| IUPAC Name | This compound |
| CAS Number | 873-83-6[3] |
| Molecular Formula | C₄H₅N₃O₂[3] |
| Molecular Weight | 127.10 g/mol [3] |
| Synonyms | 4-Aminouracil, 6-Amino-2,4-dihydroxypyrimidine, 2,4(1H,3H)-Pyrimidinedione, 6-amino-[3] |
Physicochemical Data
The physicochemical properties of this compound are summarized below. It is a high-melting solid, with some variability in reported solubility, likely due to its tautomeric nature and the conditions of measurement.
| Property | Value | Source(s) |
| Melting Point | >300 °C or ≥360 °C | [4][5] |
| Solubility | Slightly soluble in water and methanol. Very soluble in water. | [4][5] |
| pKb | 5.21 | [2] |
| LogP (Octanol/Water Partition Coefficient) | -1.51 | [2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆
¹H NMR (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.5 | Broad Singlet | 1H | N-H (ring) |
| ~9.8 | Broad Singlet | 1H | N-H (ring) |
| ~6.5 | Broad Singlet | 2H | -NH₂ |
| ~4.9 | Singlet | 1H | H-5 |
¹³C NMR (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C-2, C-6 |
| ~155 | C-4 |
| ~80 | C-5 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H and O-H stretching |
| ~1700 | Strong | C=O stretching (keto tautomer) |
| ~1640 | Strong | N-H bending (scissoring) |
| ~1570 | Strong | C=N stretching (pyrimidine ring) |
Mass Spectrometry (MS)
For the trimethylsilyl (B98337) (TMS) derivative of the related 2-amino-4,6-dihydroxypyrimidine, the molecular weight is 343.64 g/mol .[6] The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight.
| m/z | Interpretation |
| 127 | [M]⁺ (Molecular Ion) |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of this compound.
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the condensation of an activated cyanoacetate (B8463686) with urea.
References
- 1. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound [webbook.nist.gov]
- 4. chembk.com [chembk.com]
- 5. This compound(873-83-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. 2-Amino-4,6-dihydroxypyrimidine, 3TMS derivative [webbook.nist.gov]
6-Aminouracil: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 873-83-6
This technical guide provides an in-depth overview of 6-aminouracil (B15529), a pyrimidine (B1678525) derivative of significant interest in medicinal chemistry and drug development. This document covers its chemical structure, physicochemical properties, synthesis protocols, and known biological activities, tailored for researchers, scientists, and professionals in the pharmaceutical industry.
Chemical Structure and Properties
6-Aminouracil is a heterocyclic organic compound consisting of a uracil (B121893) ring substituted with an amino group at the C6 position.[1] Its structure is foundational for the synthesis of a variety of biologically active molecules.
Caption: Chemical structure of 6-aminouracil.
The key physicochemical properties of 6-aminouracil are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 873-83-6 | [1] |
| Molecular Formula | C4H5N3O2 | [1] |
| Molecular Weight | 127.10 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | >300 °C | |
| Solubility | Sparingly soluble in water | |
| SMILES | C1=C(NC(=O)NC1=O)N | [1] |
Experimental Protocols
Synthesis of 6-Aminouracil
A common and reliable method for the synthesis of 6-aminouracil involves the condensation of ethyl cyanoacetate (B8463686) with urea (B33335) in the presence of a strong base like sodium ethoxide. The following protocol is adapted from established chemical synthesis procedures.[2]
Materials:
-
Sodium metal
-
Absolute ethanol
-
Ethyl cyanoacetate
-
Urea
-
Glacial acetic acid
-
Water
Procedure:
-
Preparation of Sodium Ethoxide: In a suitable reaction vessel equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal in absolute ethanol. Caution: This reaction is exothermic and produces flammable hydrogen gas. Ensure proper ventilation and exclusion of moisture.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add ethyl cyanoacetate, followed by urea.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours with continuous stirring.
-
Work-up: After the reaction is complete, add hot water to dissolve the reaction mixture.
-
Precipitation: Neutralize the solution to litmus (B1172312) paper with glacial acetic acid. The initial frothing will be vigorous as the product begins to precipitate. Continue adding glacial acetic acid until precipitation is complete.
-
Isolation and Purification: Cool the mixture and collect the precipitated 6-aminouracil by filtration. Wash the solid with cold water and then with ethanol. The product can be further purified by recrystallization.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (DMSO-d₆): The proton NMR spectrum of 6-aminouracil would be expected to show signals for the vinyl proton (C5-H) and the protons of the amino group (NH₂) and amide groups (N1-H and N3-H). One source provides the following assignments for a derivative: δ 10.47 (s, 1H, N-H), 6.87 (s, 2H, NH₂), 4.58 (d, 1H, C5-H).[3] For 6-aminouracil itself, another source shows peaks at δ 10.43 (s, 1H), 10.38 (s, 1H), 8.08 (s, 1H), and 4.89 (d, 1H).[3]
-
¹³C NMR (DMSO-d₆): The carbon NMR spectrum would show distinct signals for the four carbon atoms in the pyrimidine ring. Expected chemical shifts would be in the regions for carbonyl carbons (C2 and C4), and sp² hybridized carbons (C5 and C6). A reported spectrum for a derivative shows peaks at δ 165.0, 160.5, 156.7, 151.7, and 81.5.[3]
Infrared (IR) Spectroscopy
The IR spectrum of 6-aminouracil displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| 3500 - 3300 | N-H stretching (amine) |
| 3200 - 3100 | N-H stretching (amide) |
| ~1710 | C=O stretching (carbonyl) |
| ~1660 | C=C stretching |
| ~1640 | N-H bending (amine) |
Biological Activity and Applications in Drug Development
6-Aminouracil serves as a versatile precursor for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications.[4] Its derivatives have been investigated for various biological activities.
-
Anticancer and Antiviral Agents: It is a key building block in the development of novel anticancer and antiviral drugs.[5] Its structural similarity to natural nucleobases allows its derivatives to interfere with nucleotide metabolism and nucleic acid synthesis. Some 5-cinnamoyl-6-aminouracil derivatives have shown cytotoxic activity against leukemia cell lines.[6] 6-Aminouracil derivatives have also been evaluated as cytotoxic agents against prostate cancer cell lines.[7]
-
Enzyme Inhibition: Derivatives of 6-aminouracil have been shown to inhibit various enzymes. For instance, it has inhibitory properties against dihydroorotase, an enzyme involved in pyrimidine biosynthesis.[1] Certain derivatives also exhibit inhibitory action against adenosine-3',5'-cyclic phosphate (B84403) phosphodiesterase, which is involved in cellular signaling pathways related to cell growth and differentiation.[5]
The following diagram illustrates the role of 6-aminouracil in the development of therapeutic agents and its known mechanisms of action.
Caption: Logical workflow of 6-aminouracil applications.
This technical guide provides a summary of the core information on 6-aminouracil for research and development purposes. For more specific applications and detailed mechanistic studies, consulting the primary literature is recommended.
References
- 1. biosynth.com [biosynth.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 6-Aminouracil (EVT-1202339) | 143519-00-0 [evitachem.com]
- 6. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
Tautomeric Forms of 4-Amino-2,6-dihydroxypyrimidine: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-2,6-dihydroxypyrimidine, also known as 6-aminouracil (B15529), is a pyrimidine (B1678525) derivative of significant interest in medicinal chemistry and drug development due to its structural similarity to nucleobases. The molecule's biological activity and physicochemical properties are intrinsically linked to its tautomeric state. This technical guide provides a comprehensive analysis of the potential tautomeric forms of this compound, delving into their relative stabilities as suggested by computational studies on analogous compounds. Detailed experimental protocols for the characterization of these tautomers using modern spectroscopic techniques are presented. Furthermore, this guide illustrates the tautomeric equilibria through diagrams generated using the DOT language, offering a clear visual representation of the chemical dynamics at play.
Introduction
Pyrimidine derivatives are a cornerstone in the development of a wide array of therapeutic agents, primarily due to their role as analogues of nucleic acid bases. This compound is one such molecule that can exist in several tautomeric forms, which are structural isomers that readily interconvert. This phenomenon, known as tautomerism, involves the migration of a proton, typically accompanied by a shift in the location of double bonds. The predominant tautomeric form in a given environment can significantly influence the molecule's hydrogen bonding capabilities, polarity, and shape, thereby affecting its interaction with biological targets.
This guide explores the lactam-lactim and amino-imino tautomerism exhibited by this compound. Due to a lack of extensive experimental data on this specific molecule, this guide leverages findings from computational and spectroscopic studies of closely related pyrimidine derivatives to infer the probable tautomeric landscape.
Potential Tautomeric Forms and Their Relative Stabilities
This compound can theoretically exist in several tautomeric forms. The primary equilibrium is between the diketo-amino, enol-amino, and diketo-imino forms. Computational studies, particularly using Density Functional Theory (DFT), on similar pyrimidine structures provide valuable insights into the relative energies and, consequently, the expected populations of these tautomers in the gas phase and in solution.[1]
The diketo-amino form is generally predicted to be the most stable tautomer under physiological conditions. The stability of the various tautomers is influenced by factors such as intramolecular hydrogen bonding, aromaticity of the pyrimidine ring, and salvation effects.
Below is a diagram illustrating the key tautomeric equilibria for this compound.
Quantitative Data on Tautomer Stabilities of Analogous Compounds
While specific quantitative data for this compound is scarce in the literature, computational studies on 6-aminouracil and other substituted uracils provide a reliable estimation of the relative energies of the different tautomeric forms. The following table summarizes theoretical data for closely related compounds, which can be considered indicative for the title molecule.
| Tautomeric Form of Analogous Compound | Computational Method | Relative Energy (kcal/mol) in Gas Phase | Reference Compound |
| Diketo-amino | DFT/B3LYP/6-311++G(d,p) | 0.00 | 6-Aminouracil |
| Enol-amino | DFT/B3LYP/6-311++G(d,p) | +5.4 | 6-Aminouracil |
| Diketo-imino | DFT/B3LYP/6-311++G(d,p) | +12.8 | 6-Aminouracil |
Note: The data presented is for 6-aminouracil, a closely related compound, and is intended to provide a qualitative understanding of the expected tautomeric preferences of this compound.
Experimental Protocols for Tautomer Characterization
The elucidation of the predominant tautomeric forms of this compound in different states (solid and solution) can be achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between tautomers by probing the chemical environment of protons and carbon atoms.
3.1.1. ¹H NMR Spectroscopy
-
Objective: To identify the number and chemical shifts of exchangeable protons (N-H and O-H) and aromatic protons.
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or a mixture). The choice of solvent can influence the tautomeric equilibrium.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher.
-
Temperature: 298 K (can be varied to study equilibrium shifts).
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on concentration.
-
-
Data Analysis: The chemical shifts of the N-H and C-H protons are indicative of the electronic environment and can help differentiate between lactam, lactim, amino, and imino forms. Broadening of N-H signals may indicate proton exchange.
3.1.2. ¹³C NMR Spectroscopy
-
Objective: To determine the chemical shifts of the carbonyl and enolic carbons.
-
Sample Preparation: As for ¹H NMR, but a higher concentration (20-50 mg) may be required.
-
Instrument Parameters:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled.
-
Number of Scans: 1024 or higher due to the low natural abundance of ¹³C.
-
-
Data Analysis: The chemical shift of the C2 and C6 carbons is particularly informative. A signal in the range of 150-170 ppm is characteristic of a carbonyl group (lactam form), while a signal in the range of 140-160 ppm is expected for an enolic carbon (lactim form).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to monitor changes in the tautomeric equilibrium as a function of solvent polarity and pH.
-
Objective: To observe shifts in the absorption maxima (λmax) corresponding to different tautomeric forms.
-
Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) of this compound in solvents of varying polarity (e.g., water, ethanol, dioxane).
-
Instrument Parameters:
-
Spectrophotometer: Double-beam UV-Vis spectrophotometer.
-
Scan Range: 200-400 nm.
-
-
Data Analysis: Different tautomers will exhibit distinct λmax values due to differences in their conjugated π-systems. By analyzing the spectra in different solvents, the influence of the environment on the tautomeric equilibrium can be assessed.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the vibrational modes of functional groups, which differ between tautomers.
-
Objective: To identify characteristic stretching frequencies for C=O, O-H, N-H, and C=N bonds.
-
Sample Preparation: For solid-state analysis, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For solution-phase analysis, use a suitable solvent that is transparent in the region of interest.
-
Instrument Parameters:
-
Spectrometer: FTIR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
-
Data Analysis: The presence of a strong absorption band in the 1650-1750 cm⁻¹ region is indicative of C=O stretching (lactam form). The appearance of a broad band around 3200-3500 cm⁻¹ suggests O-H stretching (lactim form). N-H stretching and bending vibrations also provide valuable structural information.
Experimental and Computational Workflow
The characterization of the tautomeric forms of this compound involves a synergistic approach combining experimental spectroscopy and computational chemistry.
Conclusion
The tautomeric landscape of this compound is rich and crucial to its chemical behavior and biological function. While the diketo-amino form is anticipated to be the most stable, experimental verification is paramount. This guide provides the theoretical framework and detailed experimental protocols necessary for researchers to undertake a comprehensive investigation of the tautomeric forms of this important pyrimidine derivative. The synergistic use of spectroscopic analysis and computational modeling, as outlined, will enable a definitive characterization of its tautomeric equilibria, paving the way for its rational application in drug design and development.
References
Navigating the Solubility Landscape of 4-amino-2,6-dihydroxypyrimidine: A Technical Guide
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients and key intermediates is paramount. This in-depth technical guide focuses on the solubility of 4-amino-2,6-dihydroxypyrimidine (also known as 6-aminouracil), a crucial pyrimidine (B1678525) derivative. While comprehensive quantitative solubility data in a wide array of organic solvents is not extensively documented in publicly accessible literature, this guide synthesizes available qualitative information, provides detailed experimental protocols for solubility determination, and outlines the logical workflow for such experiments.
Core Concepts in Solubility
The solubility of a compound is a critical parameter that influences its bioavailability, formulation development, and purification strategies. For a molecule like this compound, its polar amino and dihydroxy functionalities, combined with the aromatic pyrimidine ring, result in a complex solubility profile. The interplay of hydrogen bonding, polarity, and solvent-solute interactions dictates its behavior in different solvent systems.
Solubility Profile of this compound
The following table summarizes the available qualitative and semi-quantitative solubility data for this compound in various solvents. It is important to note that a key study by Akhiyarov and Ivanov, "Solubility of 6-aminouracil (B15529) and 1-methyl-6-aminouracil in water and some organic solvents" (2021), likely contains more extensive quantitative data, but the full text was not accessible for the creation of this guide.[1][2]
| Solvent | Chemical Class | Solubility Description | Notes |
| Water | Protic | Sparingly to slightly soluble.[3] | Solubility is influenced by pH. |
| Methanol | Protic, Polar | Slightly soluble.[4][5] | |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Slightly soluble, may require heating for dissolution.[4][5] | Often used for preparing stock solutions. |
| Chloroform | Chlorinated | Soluble.[6] | |
| Dichloromethane | Chlorinated | Soluble.[6] | |
| Ethyl Acetate | Ester | Soluble.[6] | |
| Acetone | Ketone | Soluble.[6] |
Experimental Protocol for Solubility Determination
To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental protocol is essential. The following outlines a general method for determining equilibrium solubility using the isothermal shake-flask method.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/100 mL, or molarity (mol/L).
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion and Future Directions
The solubility of this compound in organic solvents is a critical parameter for its application in pharmaceutical and chemical research. While qualitative data provides a general understanding, there is a clear need for more comprehensive quantitative studies across a broader range of organic solvents at various temperatures. The experimental protocol detailed in this guide provides a robust framework for generating such valuable data. Future work should focus on systematically determining the solubility of this compound in pharmaceutically relevant solvents and exploring the thermodynamic parameters of the dissolution process. Such data will undoubtedly facilitate more efficient and effective drug development and manufacturing processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Solubility of 6-aminouracil and 1-methyl-6-aminouracil in water and some organic solvents | Zendy [zendy.io]
- 3. guidechem.com [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. lookchem.com [lookchem.com]
- 6. 6-Aminouracil | CAS:873-83-6 | High Purity | Manufacturer BioCrick [biocrick.com]
Stability of 4-amino-2,6-dihydroxypyrimidine Under Acidic Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability of 4-amino-2,6-dihydroxypyrimidine under acidic conditions. Due to the limited availability of direct stability data for this specific molecule in publicly accessible literature, this guide synthesizes information from structurally related compounds, namely aminouracils and dihydroxypyrimidines, to predict potential degradation pathways and stability concerns. It offers detailed experimental protocols for conducting forced degradation studies and summarizes the expected analytical methodologies for the identification and quantification of the parent compound and its potential degradation products. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and handling of this compound, enabling them to design robust stability studies and anticipate potential challenges.
Introduction
This compound, also known as 6-aminouracil, is a pyrimidine (B1678525) derivative with a chemical structure that suggests potential susceptibility to degradation under acidic conditions. The presence of an amino group and two hydroxyl groups on the pyrimidine ring influences its electronic properties and reactivity. Understanding the stability of this compound in acidic environments is crucial for various applications, including its use as a building block in medicinal chemistry and its potential development as a pharmaceutical agent.
This guide addresses the current gap in knowledge by providing a theoretical framework for the acid-catalyzed degradation of this compound, based on established mechanisms for similar heterocyclic systems. It also equips researchers with the necessary experimental and analytical protocols to conduct their own stability assessments.
Predicted Stability Profile and Degradation Pathways
The primary anticipated degradation pathway under acidic conditions is the hydrolysis of the exocyclic amino group, leading to the formation of 2,4,6-trihydroxypyrimidine (barbituric acid). This reaction is analogous to the well-documented acid-catalyzed deamination of cytosine to uracil (B121893).[1] The mechanism likely involves protonation of the ring nitrogen, followed by nucleophilic attack of a water molecule at the C4 position, leading to a tetrahedral intermediate. Subsequent elimination of ammonia (B1221849) would yield the corresponding uracil derivative.
Further degradation of the pyrimidine ring itself is possible under more stringent acidic conditions and elevated temperatures, potentially leading to ring-opening and the formation of smaller, acyclic molecules. However, the dihydroxy-substituted pyrimidine ring is generally more stable than unsubstituted pyrimidine.
Key Factors Influencing Stability:
-
pH: The rate of hydrolysis is expected to be pH-dependent, with increased degradation at lower pH values due to the higher concentration of hydronium ions available to catalyze the reaction.
-
Temperature: As with most chemical reactions, an increase in temperature is expected to accelerate the rate of degradation.
-
Presence of Catalysts: The presence of general acid or base catalysts, other than hydronium ions, could also influence the degradation rate.
Quantitative Data (Illustrative)
In the absence of specific experimental data for this compound, the following table is presented as an illustrative example of how quantitative stability data from a forced degradation study under acidic conditions could be structured. Researchers are encouraged to generate their own data following the protocols outlined in this guide.
| Acid Condition | Temperature (°C) | Time (hours) | Initial Concentration (mM) | Remaining Parent (%) | Major Degradation Product(s) | Half-life (t½) (hours) |
| 0.1 M HCl | 60 | 24 | 1.0 | 85.2 | 2,4,6-Trihydroxypyrimidine | 115.5 |
| 0.1 M HCl | 80 | 24 | 1.0 | 65.7 | 2,4,6-Trihydroxypyrimidine | 42.3 |
| 1.0 M HCl | 60 | 24 | 1.0 | 58.4 | 2,4,6-Trihydroxypyrimidine | 35.1 |
| 1.0 M HCl | 80 | 24 | 1.0 | 30.1 | 2,4,6-Trihydroxypyrimidine, Ring-opened products | 13.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols for Forced Degradation Studies
The following protocols provide a detailed methodology for conducting forced degradation studies of this compound under acidic conditions. These protocols are based on established guidelines for stability testing of pharmaceutical compounds.[2][3][4][5][6]
Materials and Reagents
-
This compound (high purity)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade (for neutralization)
-
HPLC grade water
-
HPLC grade acetonitrile (B52724)
-
HPLC grade methanol
-
Phosphate (B84403) buffer components (e.g., monobasic potassium phosphate, dibasic sodium phosphate)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
HPLC system with a UV or PDA detector
-
LC-MS system for degradation product identification
Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh a suitable amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., water or a mixture of water and a co-solvent if solubility is an issue) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solutions: Prepare working solutions for the degradation studies by diluting the stock solution with the appropriate acidic medium to the desired final concentration (e.g., 0.1 mg/mL).
Acid Hydrolysis Protocol
-
Preparation of Acidic Media: Prepare solutions of hydrochloric acid at various concentrations (e.g., 0.1 M and 1 M) using HPLC grade water.
-
Stress Conditions:
-
Transfer a known volume of the this compound working solution into several reaction vessels.
-
Add an equal volume of the prepared acidic media to each vessel.
-
Incubate the samples at different temperatures (e.g., room temperature, 60°C, and 80°C) in a temperature-controlled bath or oven.
-
-
Time Points: Withdraw aliquots of the reaction mixture at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Neutralization: Immediately neutralize the withdrawn samples by adding an equimolar amount of a suitable base (e.g., NaOH) to stop the degradation reaction.
-
Sample Analysis: Analyze the neutralized samples by a validated stability-indicating HPLC method.
Analytical Methodology
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of this compound (a photodiode array detector is recommended for monitoring peak purity).
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Degradation Product Identification: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products.
Visualizations
Logical Workflow for Stability Study
Caption: A logical workflow for conducting a forced degradation stability study.
Proposed Degradation Pathway
Caption: Proposed acid-catalyzed degradation pathway of this compound.
Conclusion
This technical guide provides a foundational understanding of the potential stability of this compound under acidic conditions. While direct experimental data is limited, the information presented, based on the known chemistry of related pyrimidine derivatives, offers valuable insights for researchers and drug development professionals. The proposed degradation pathways and detailed experimental protocols serve as a practical starting point for conducting robust stability studies. It is imperative that researchers generate specific stability data for this compound under their specific formulation and storage conditions to ensure its quality, safety, and efficacy. Future studies are warranted to quantitatively determine the degradation kinetics and definitively identify the degradation products of this compound under various acidic environments.
References
- 1. homework.study.com [homework.study.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. ijrpp.com [ijrpp.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Spectroscopic Profile of 4-amino-2,6-dihydroxypyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-amino-2,6-dihydroxypyrimidine (CAS No: 873-83-6), also commonly known as 6-aminouracil.[1][2][3][4] This pyrimidine (B1678525) derivative is a crucial building block in medicinal and synthetic chemistry.[3] This document presents its infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data in a structured format, details the experimental protocols for these characterization techniques, and illustrates the analytical workflow.
Spectroscopic Data Summary
The following sections and tables summarize the key spectroscopic data for this compound.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound was analyzed, and the vibrational frequencies were assigned to different vibrational modes based on the group frequency approach and comparison with similar molecules.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 | s | (N-H) asymmetric stretching |
| 3300 | w | (N-H) symmetric stretching |
| 3020 | m | (C-H) stretching |
| 1620 | b | Ring stretching |
| 1534 | M | Ring stretching |
| 1480 | ms (B15284909) | Ring stretching |
| 1400 | vs | (C-NH₂) stretching (Ring stretching) |
| 1295 | m | (C-OH) stretching |
| 1250 | m | (C-OH) stretching |
| 1060 | n | (C-NH₂) in-plane bending |
| 1020 | m | Ring in-plane bending |
| 995 | w | (C-H) in-plane bending |
| 780 | s | Ring breathing |
| 710 | w | (C-H) out-of-plane bending |
| 690 | w | Ring in-plane bending |
| 665 | w | (C-OH) in-plane bending |
| 625 | s | NH₂ Wagging |
| 552 | s | (C-OH) in-plane bending |
| 526 | vs | Ring out-of-plane bending |
| 465 | w | Ring out-of-plane bending |
| 430 | w | Ring out-of-plane bending |
vs = very strong, s = strong, m = medium, w = weak, b = broad, ms = medium strong, n = narrow
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. The data presented below is for 6-aminouracil, a synonym for this compound.[1][5]
¹H NMR Spectral Data
The ¹H NMR spectrum was recorded in DMSO-d₆.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.43 | s | 1H | N-H |
| 10.38 | s | 1H | N-H |
| 4.89 | d | 1H | C₅-H |
s = singlet, d = doublet. Data corresponds to a derivative of 6-aminouracil.[6]
¹³C NMR Spectral Data
The ¹³C NMR spectrum was recorded in DMSO-d₆.
| Chemical Shift (δ) ppm | Assignment |
| 165.0 | C₄=O |
| 160.5 | C₂=O |
| 156.7 | C₆-NH₂ |
| 81.5 | C₅ |
Data corresponds to a derivative of 6-aminouracil.[6]
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental for accurate structural elucidation. The following are detailed methodologies for IR and NMR analysis of pyrimidine derivatives.
Infrared (IR) Spectroscopy Protocol
A common and effective method for obtaining the IR spectrum of a solid sample like this compound is the KBr pellet technique.
-
Sample Preparation :
-
Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
-
Data Acquisition :
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of an empty sample holder or a pure KBr pellet to subtract atmospheric and instrumental interferences.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Detailed below is a standard protocol for acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation :
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in about 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry NMR tube. Complete dissolution can be aided by vortexing.
-
Ensure the solution is clear and free of particulate matter.
-
-
¹H NMR Acquisition :
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A typical spectral width is 0-12 ppm.
-
Set the number of scans (e.g., 16 or more) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Tune the probe for the ¹³C frequency.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
A spectral width of 0-200 ppm is generally sufficient.
-
Due to the low natural abundance of the ¹³C isotope, a higher number of scans (e.g., 1024 or more) is typically required to obtain a spectrum with a good signal-to-noise ratio.
-
Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. Page loading... [wap.guidechem.com]
- 4. chemeo.com [chemeo.com]
- 5. 6-Aminouracil | C4H5N3O2 | CID 70120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Reactivity of 4-Amino-2,6-dihydroxypyrimidine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the chemical reactivity of 4-amino-2,6-dihydroxypyrimidine, a versatile heterocyclic compound pivotal in the development of novel therapeutic agents and agrochemicals. This document is intended for researchers, scientists, and professionals in the fields of drug discovery, medicinal chemistry, and process development, offering a comprehensive overview of its chemical behavior, supported by experimental data and detailed protocols.
Core Chemical Properties and Tautomerism
This compound (also known as 6-aminouracil) is a crystalline powder, typically appearing as a cream to light brown solid.[1] Its structure, featuring an amino group and two hydroxyl groups on a pyrimidine (B1678525) ring, endows it with considerable reactivity and makes it a valuable precursor in organic synthesis.[1] The purity of commercially available this compound is typically 98% or higher, which is crucial for its application as a pharmaceutical intermediate.[1]
A critical aspect of its reactivity is its existence in multiple tautomeric forms. The hydroxyl groups can tautomerize to keto forms, leading to an equilibrium between the dihydroxy, keto-hydroxy, and diketo (uracil) forms. This tautomerism significantly influences the site of reaction in various chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 873-83-6 | [1] |
| Molecular Formula | C4H5N3O2 | |
| Molecular Weight | 127.10 g/mol | |
| Appearance | Cream to light brown crystalline powder | [1] |
| Purity | ≥ 98% | [1] |
Reactivity of the Pyrimidine Ring: Electrophilic Substitution
The pyrimidine ring in this compound is electron-rich due to the presence of the amino and hydroxyl/oxo groups, making it susceptible to electrophilic attack, primarily at the C-5 position.
Nitration
Nitration of pyrimidine derivatives, particularly dihydroxypyrimidines, can lead to the formation of 5-nitro or even 5,5-dinitro derivatives under strong acidic conditions.[2] The nitration of 2-substituted 4,6-dihydroxypyrimidines in concentrated sulfuric acid has been shown to yield the corresponding 5,5-dinitro derivatives.[2]
Experimental Protocol: Nitration of a 4,6-Dihydroxypyrimidine Derivative (General Procedure)
-
Materials: 4,6-dihydroxy-2-methylpyrimidine (B75791), Concentrated Sulfuric Acid (95-98%), Concentrated Nitric Acid (98%), Halogenated organic solvent (e.g., dichloromethane).[3]
-
Procedure:
-
Dissolve 4,6-dihydroxy-2-methylpyrimidine in concentrated sulfuric acid with stirring.[3]
-
Add a halogenated organic solvent to the solution.[3]
-
Slowly add concentrated nitric acid to the mixture while maintaining a controlled temperature.[3]
-
Continue stirring until the reaction is complete (monitored by a suitable analytical technique).[3]
-
Carefully quench the reaction mixture by pouring it into ice water.
-
The product can then be isolated by filtration and purified by recrystallization.
-
Note: This is a general procedure for a related compound. The nitration of this compound would require careful optimization of reaction conditions due to the presence of the activating amino group.
Bromination
Experimental Protocol: Bromination of a Pyrimidine Ring using NBS (General Procedure)
-
Materials: Pyrimidine substrate, N-Bromosuccinimide (NBS), Acetonitrile (B52724) (MeCN).[4]
-
Procedure:
-
Dissolve the pyrimidine substrate in acetonitrile in a round-bottom flask.[4]
-
Cool the solution to 0°C using an ice bath.[4]
-
Add N-Bromosuccinimide (NBS) to the cooled solution.[4]
-
Stir the mixture at 0°C and monitor the reaction progress.[4]
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.[4]
-
The crude product can be purified by column chromatography.[4]
-
Reactivity of the Hydroxyl Groups
The hydroxyl groups of this compound can undergo reactions typical of enols or phenols, with the most significant being their conversion to chloro groups, which are excellent leaving groups for subsequent nucleophilic substitution reactions.
Chlorination
The conversion of the hydroxyl groups to chloro groups is a key transformation, yielding 4-amino-2,6-dichloropyrimidine (B161716), a versatile intermediate. This reaction is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline.[5]
Experimental Protocol: Synthesis of 4-Amino-2,6-dichloropyrimidine
-
Materials: this compound, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline.[5]
-
Procedure:
-
In a four-neck round-bottom flask, charge phosphorus oxychloride and this compound.[5]
-
Heat the mixture to 55-60°C with stirring.[5]
-
Slowly add N,N-dimethylaniline over 3 hours, maintaining the temperature between 60-70°C.[5]
-
After the addition is complete, continue stirring for an additional hour at the same temperature.[5]
-
Carefully pour the reaction mixture into cold water.[5]
-
Adjust the pH to 8-9 with a saturated sodium carbonate solution to precipitate the product.[5]
-
Collect the solid product by filtration and wash with water.[5]
-
Table 2: Quantitative Data for Chlorination of this compound
| Reactant | Molar Ratio (to starting material) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| POCl₃ | ~3.5 | 60-70 | 4 | Not specified | [5] |
| N,N-Dimethylaniline | ~2 | 60-70 | 4 | Not specified | [5] |
Reactivity of the Amino Group
The amino group at the C-4 position is a nucleophilic center and can undergo various reactions such as acylation and alkylation.
Acylation
The amino group can be acylated using acylating agents like acid chlorides or anhydrides. This reaction can be used to introduce various functional groups or as a protecting strategy. While a specific protocol for the title compound is not detailed, the acylation of similar 2-amino-4-hydroxypyrimidines has been reported.[6] The formation of O-acyl derivatives can also occur, and the regioselectivity can be influenced by the steric bulk of the acylating agent and the substituent at the 2-position.[6]
Alkylation
Alkylation of the amino group can be achieved with alkyl halides. This reaction introduces alkyl substituents to the amino nitrogen. Intramolecular alkylation has also been observed when the alkylating agent contains a suitable leaving group, leading to the formation of fused ring systems.
Nucleophilic Substitution on Dichloro Derivatives
The 4-amino-2,6-dichloropyrimidine synthesized from the parent dihydroxy compound is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, providing a facile route to a wide range of substituted pyrimidines. The presence of the amino group at C-4 and the two nitrogen atoms in the ring activates the C-2 and C-6 positions towards nucleophilic attack.
Role in Biological Pathways: Riboflavin (B1680620) Synthesis
While this compound itself is not a direct intermediate, a closely related derivative, 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, is a key precursor in the biosynthesis of riboflavin (Vitamin B2).[7] This pyrimidine derivative is formed from guanosine (B1672433) triphosphate (GTP) through a series of enzymatic reactions.[7] Understanding this pathway can provide insights into the design of potential enzyme inhibitors or metabolic modulators.
Caption: Simplified Riboflavin Biosynthesis Pathway.
Synthesis of Nucleosides
This compound and its derivatives are crucial starting materials for the synthesis of nucleosides, which are fundamental components of antiviral and anticancer drugs.[1] The synthesis typically involves the condensation of a protected and activated sugar derivative with the pyrimidine base. The Vorbrüggen reaction is a widely used method for this purpose, involving a Lewis acid-catalyzed condensation of a protected ribofuranosyl derivative with a persilylated pyrimidine base.[8]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. US20100081811A1 - Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyrimidines. Part I. The acylation of 2-amino-4-hydroxypyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Biosynthesis of vitamin b2 (riboflavin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-amino-2,6-dihydroxypyrimidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-2,6-dihydroxypyrimidine, also known as 6-aminouracil (B15529), is a versatile heterocyclic compound that serves as a pivotal building block in the synthesis of a wide array of medicinally important molecules. Its unique chemical architecture, featuring both hydrogen bond donors and acceptors, allows for diverse chemical modifications, leading to derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the role of this compound in medicinal chemistry, with a focus on its application in the development of anticancer, anti-inflammatory, and antiviral agents. This document details its synthesis, chemical properties, and the biological activities of its key derivatives, supported by quantitative data, experimental protocols, and pathway diagrams to facilitate further research and drug development.
Introduction
The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds, including nucleobases essential for life.[1][2] Among the vast family of pyrimidine derivatives, this compound stands out as a crucial intermediate.[3][4] Its structural resemblance to the nucleobase uracil, with the addition of an amino group at the C6 position, provides a reactive handle for chemical elaboration, making it a valuable precursor for the synthesis of novel therapeutic agents.[5][6]
This guide will explore the multifaceted role of this compound in drug discovery, covering its synthesis and the therapeutic applications of its derivatives. Particular attention will be given to its use in generating compounds with anticancer and anti-inflammatory properties.
Chemical Properties and Synthesis
Chemical Properties
This compound (6-aminouracil) is a crystalline powder, typically appearing as a white to cream or light brown solid.[4] It exhibits a high melting point, generally above 300°C, indicative of its stable crystalline lattice.[7] The molecule's structure is characterized by an aromatic pyrimidine ring substituted with two hydroxyl groups and one amino group. This arrangement of functional groups allows for keto-enol tautomerism, which influences its reactivity and biological interactions.[8] The presence of both hydrogen bond donors (-NH2, ring NH) and acceptors (C=O, ring N) facilitates its interaction with biological macromolecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C4H5N3O2 | [9] |
| Molecular Weight | 127.10 g/mol | [9] |
| CAS Number | 873-83-6 | [9] |
| Melting Point | >300 °C | [7] |
| Appearance | White to cream crystalline powder | [4] |
| Synonyms | 6-Aminouracil, 4-Aminouracil, 6-Amino-2,4(1H,3H)-pyrimidinedione | [10][11] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the condensation of an activated malonic acid derivative with urea (B33335) or a related compound. A specific example is the reaction of cyanoacetate (B8463686) with urea.
This protocol describes the synthesis of 4-amino-2,6(1H,3H)-pyrimidinedione from cyanoacetate and urea.[12]
Materials:
-
Sodium metal
-
Anhydrous methanol (B129727) or ethanol
-
Methyl or ethyl cyanoacetate
-
Urea
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
In a reaction vessel, dissolve sodium metal in the chosen anhydrous alcohol with stirring to prepare the corresponding sodium alkoxide solution.
-
To this solution, slowly add the cyanoacetate dropwise.
-
After a period of reaction, add urea to the mixture.
-
Heat the reaction mixture to reflux for 3-4 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter to collect the solid precipitate.
-
Dissolve the filter cake in water and adjust the pH to 7.0-7.5 with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 4-amino-2,6(1H,3H)-pyrimidinedione.
Role in Medicinal Chemistry: Therapeutic Applications of Derivatives
While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant promise in various therapeutic areas.
Anticancer Activity
The pyrimidine scaffold is a well-established pharmacophore in the development of anticancer agents.[13][14] Derivatives of 6-aminouracil have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
One study explored a series of 6-aminouracil derivatives with different heterocyclic rings attached at the C6 position. Several of these compounds exhibited potent anticancer activity against the prostate cancer cell line PC3.[15]
Table 2: In Vitro Anticancer Activity of 6-Aminouracil Derivatives against PC3 Cells
| Compound | Structure | IC50 (µM) | Reference |
| 3a | 6-(pyrimidin-2-ylamino)pyrimidine-2,4(1H,3H)-dione derivative | 43.95 | [15] |
| 3c | 6-(pyrimidin-2-ylamino)pyrimidine-2,4(1H,3H)-dione derivative | 79.20 | [15] |
| 4 | 6-(2-chloroacetamido)pyrimidine-2,4(1H,3H)-dione | 21.21 | [15] |
| 5a | 6-((5-nitrofuran-2-yl)methylamino)pyrimidine-2,4(1H,3H)-dione | 7.02 | [15] |
| 5b | 6-((5-bromofuran-2-yl)methylamino)pyrimidine-2,4(1H,3H)-dione | 8.57 | [15] |
| 6 | 6-(2,5-dioxopyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione | 38.73 | [15] |
| Doxorubicin (Reference) | - | 0.93 | [15] |
The proposed mechanism for some of these anticancer derivatives involves the inhibition of key enzymes in cancer progression, such as cathepsin B.[15]
Anti-inflammatory Activity: Nitric Oxide Inhibition
Chronic inflammation is implicated in a variety of diseases. Nitric oxide (NO) is a key signaling molecule in inflammation, and its overproduction can lead to tissue damage. A study on 5-substituted 2-amino-4,6-dichloropyrimidines, which are synthesized from 2-amino-4,6-dihydroxypyrimidine (B16511) precursors, demonstrated significant inhibitory activity against immune-activated NO production.[16] Interestingly, the 2-amino-4,6-dihydroxypyrimidine counterparts were found to be inactive in this assay, highlighting the importance of the chloro substitutions for this particular biological activity.[16]
Table 3: Inhibition of Nitric Oxide Production by 5-Substituted 2-amino-4,6-dichloropyrimidines
| Compound | 5-Substituent | IC50 (µM) | Reference |
| B1 | -H | 9 | [16] |
| B2 | -CH3 | 15 | [16] |
| B3 | -CH2CH3 | 12 | [16] |
| B4 | -CH2CH2CH3 | 18 | [16] |
| B5 | -CH(CH3)2 | 36 | [16] |
| B6 | -CH2C≡CH | 22 | [16] |
| B10 | -Phenyl | 28 | [16] |
| 5-fluoro derivative | -F | 2 | [16] |
The precise mechanism of action for this NO inhibition is yet to be fully elucidated.[16]
This protocol is a representative method for assessing the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.[16]
Materials:
-
Mouse peritoneal cells or a suitable macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
Test compounds (5-substituted 2-amino-4,6-dichloropyrimidines)
-
Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
Procedure:
-
Seed macrophages in a 96-well plate and incubate to allow adherence.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS and IFN-γ to induce NO production.
-
Incubate the cells for a further 24-48 hours.
-
Collect the cell culture supernatant.
-
Add Griess reagent (equal volumes of Part A and Part B) to the supernatant.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration from a sodium nitrite standard curve.
-
Determine the percentage inhibition of NO production for each compound concentration and calculate the IC50 value.
Antiviral Activity
This compound is a valuable precursor in the synthesis of nucleoside analogs, which are a critical class of antiviral drugs.[3] By modifying the sugar moiety and the pyrimidine base, researchers can design molecules that interfere with viral replication.
Related Compounds: 2,5,6-Triamino-4-hydroxypyrimidine
It is pertinent to briefly mention a structurally related compound, 2,5,6-triamino-4-hydroxypyrimidine. While distinct from the primary subject of this guide, it also holds significance in medicinal chemistry. It is recognized for its antioxidant properties and serves as a building block in the synthesis of other bioactive molecules, including pterins and riboflavin.[1]
Conclusion
This compound is a foundational scaffold in medicinal chemistry, enabling the synthesis of a diverse range of derivatives with promising therapeutic activities. Its utility as a synthetic intermediate has been demonstrated in the development of compounds with anticancer and anti-inflammatory properties. The quantitative data and experimental protocols provided in this guide aim to support researchers in the continued exploration of this versatile molecule and its potential to yield novel drug candidates. Further investigations into the mechanisms of action of its derivatives are warranted to fully realize their therapeutic potential.
References
- 1. sciensage.info [sciensage.info]
- 2. ijcrt.org [ijcrt.org]
- 3. Pyrimidine: a review on anticancer activity with key emphasis on SAR [ouci.dntb.gov.ua]
- 4. nbinno.com [nbinno.com]
- 5. Buy 6-Aminouracil (EVT-1202339) | 143519-00-0 [evitachem.com]
- 6. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemeo.com [chemeo.com]
- 10. 6-Aminouracil | C4H5N3O2 | CID 70120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound, 98% - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 12. CN111039876A - Preparation method of 4-amino-2, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 13. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 16. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Amino-2,6-dihydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 4-amino-2,6-dihydroxypyrimidine, a crucial intermediate in the synthesis of various biologically active compounds. The primary method detailed is the cyclocondensation reaction between a cyanoacetate (B8463686) ester (methyl or ethyl) and urea (B33335) in the presence of a strong base. This synthesis route is efficient, offering high yields of the target compound. The protocols provided are suitable for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate safety and handling considerations.
Introduction
This compound, also commonly known as 6-aminouracil (B15529), is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure is a cornerstone for the synthesis of a wide array of derivatives, including but not limited to, inhibitors of various enzymes and compounds with potential therapeutic applications. The synthesis described herein is a robust and well-established method that provides high purity product suitable for further chemical transformations.
Reaction Scheme
The overall reaction involves the base-catalyzed condensation of a cyanoacetate ester with urea to form the pyrimidine (B1678525) ring.
General Reaction Scheme
Quantitative Data Summary
The following table summarizes the quantitative data from representative synthetic protocols for this compound.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Materials | Methyl Cyanoacetate, Urea, Sodium Metal, Methanol (B129727) | Ethyl Cyanoacetate, Urea, Sodium Metal, Ethanol (B145695) |
| Reactant Molar Ratio | Sodium:Urea:Methyl Cyanoacetate (2:1:1) | - |
| Solvent | Anhydrous Methanol | Anhydrous Ethanol |
| Reaction Time | 3 hours (reflux) | 10-12 hours (reflux) |
| Reaction Temperature | Reflux | Reflux |
| Reported Yield | 96.9%[1] | 69%[1] |
| Purity/Analysis | Not specified | Not specified |
| Product Form | Light yellow solid[1] | Precipitate |
Experimental Protocols
Protocol 1: Synthesis from Methyl Cyanoacetate and Urea
This protocol is adapted from a high-yield synthesis method.[1]
Materials:
-
Sodium metal (100 mmol)
-
Anhydrous methanol (50 mL)
-
Methyl cyanoacetate (50 mmol)
-
Urea (50 mmol)
-
Glacial acetic acid
-
Distilled water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Methoxide (B1231860): In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 50 mL of anhydrous methanol. Carefully add 100 mmol of sodium metal in small pieces to the methanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and take appropriate safety precautions. Stir the mixture until all the sodium has dissolved to form a solution of sodium methoxide.
-
Addition of Reactants: At room temperature, add 50 mmol of methyl cyanoacetate dropwise to the sodium methoxide solution over a period of 30 minutes. After the addition is complete, stir the reaction mixture at room temperature for an additional 30 minutes.
-
Cyclocondensation: Add 50 mmol of urea to the reaction mixture. Heat the mixture to reflux and maintain reflux for 3 hours.
-
Isolation of the Intermediate Salt: Cool the reaction mixture to room temperature. The sodium salt of this compound will precipitate. Collect the solid by filtration using a Buchner funnel. Wash the filter cake with a small amount of anhydrous methanol.
-
Neutralization and Product Isolation: Dissolve the collected filter cake in 25 mL of distilled water. While stirring, neutralize the solution with glacial acetic acid. Continue stirring for 2 hours to ensure complete precipitation of the product.
-
Final Product Collection: Collect the precipitated light yellow solid by filtration, wash with distilled water, and dry to obtain this compound. A yield of up to 96.9% has been reported for this method.[1]
Protocol 2: Synthesis from Ethyl Cyanoacetate and Urea
This is a general method for the synthesis of 6-aminouracil derivatives.[1]
Materials:
-
Sodium metal
-
Anhydrous ethanol (290 mL)
-
Ethyl cyanoacetate (0.1 mol)
-
Urea (0.1 mol)
-
Acetic acid
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Ethoxide: Prepare a solution of sodium ethoxide by dissolving the appropriate amount of sodium metal in 290 mL of anhydrous ethanol.
-
Reaction Setup: To the sodium ethoxide solution, add 0.1 mol of ethyl cyanoacetate and 0.1 mol of urea.
-
Reflux: Heat the reaction mixture to reflux and maintain for 10-12 hours.
-
Work-up: Cool the mixture to room temperature. Acidify the reaction mixture to a pH of 6 with acetic acid.
-
Product Isolation: Collect the resulting precipitate by filtration. Wash the solid with distilled water and dry in a desiccator overnight to yield the final product. A yield of 69% has been reported for this method.[1]
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Sodium Metal: Reacts violently with water and is flammable. Handle under an inert atmosphere or in a dry environment. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Methanol and ethanol are flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.
-
Strong Bases: Sodium methoxide and ethoxide are corrosive. Avoid contact with skin and eyes.
-
General: As with all chemical syntheses, a thorough risk assessment should be conducted before commencing any experimental work.
References
detailed protocol for 4-amino-2,6-dihydroxypyrimidine synthesis
Application Note: Synthesis of 4-amino-2,6-dihydroxypyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound, also known as isocytosine, is a pyrimidine (B1678525) base that serves as a crucial intermediate in the synthesis of various biologically active compounds and pharmaceutical agents. Its structure is isomeric with cytosine. This document provides a detailed protocol for the chemical synthesis of this compound via the condensation of a cyanoacetic acid ester with urea (B33335), a common and efficient method for constructing the pyrimidine ring.
I. Chemical Reaction Pathway
The synthesis involves a base-catalyzed cyclization reaction between an ester of cyanoacetic acid and urea. The reaction first yields the sodium salt of the target compound, which is then neutralized with acid to precipitate the final product.
Caption: Reaction scheme for the synthesis of this compound.
II. Experimental Protocol
This protocol is adapted from established industrial synthesis methods for pyrimidine derivatives.[1][2] All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials and Reagents:
-
Urea (CH₄N₂O)
-
Sodium methoxide (CH₃ONa) solution in methanol (e.g., 30-35 wt%) or solid sodium methoxide
-
Methyl cyanoacetate (C₄H₅NO₂) or Ethyl cyanoacetate (C₅H₇NO₂)
-
Anhydrous Methanol (CH₃OH) or Ethanol (B145695) (C₂H₅OH)
-
Hydrochloric acid (HCl) or Glacial Acetic Acid (CH₃COOH) for neutralization
-
Deionized Water
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Dropping funnel
-
Rotary evaporator
-
Buchner funnel and filter flask
-
pH meter or pH paper
-
Drying oven
Procedure:
Step 1: Cyclization Reaction
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.
-
Charge the flask with urea and a solution of sodium methoxide in methanol. If using solid sodium methoxide, dissolve it in anhydrous methanol first.
-
Begin stirring the mixture to form a suspension.
-
Using a dropping funnel, add methyl cyanoacetate dropwise to the stirred suspension over 30-60 minutes. The reaction may be exothermic.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 65-70 °C for methanol).
-
Maintain the reflux with continuous stirring for 3-4 hours to ensure the reaction goes to completion.
-
After the reflux period, remove the heat source and allow the mixture to cool to room temperature.
Step 2: Isolation of Intermediate Salt
-
Concentrate the reaction mixture using a rotary evaporator to remove the methanol solvent.
-
The resulting solid residue is the sodium salt of this compound.
Step 3: Acidification and Product Precipitation
-
Dissolve the solid residue from Step 2 in a minimum amount of deionized water.
-
Slowly add a dilute solution of hydrochloric acid or acetic acid while stirring. Monitor the pH of the solution.
-
Continue adding acid until the pH of the solution reaches neutral (pH 7.0-7.5).[1] A white precipitate of this compound will form.
Step 4: Purification
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water to remove any remaining salts.
-
Further wash the cake with a small amount of cold ethanol or methanol.
-
Dry the purified white solid in a vacuum oven at 60-80 °C to a constant weight.
III. Quantitative Data
The following table summarizes the reactant quantities and expected yield based on typical laboratory-scale synthesis.
| Parameter | Value | Molar Equivalent | Source |
| Reactants | |||
| Methyl Cyanoacetate | 99.07 g/mol | 1.0 eq | - |
| Urea | 60.06 g/mol | 1.0 - 1.2 eq | [1][2] |
| Sodium Methoxide | 54.02 g/mol | 2.0 eq | [1][2] |
| Reaction Conditions | |||
| Solvent | Anhydrous Methanol | - | [1][2] |
| Temperature | 65-80 °C (Reflux) | - | [1] |
| Reaction Time | 3-4 hours | - | [1] |
| Workup | |||
| Neutralizing Agent | HCl or Acetic Acid | - | [1] |
| Final pH | 7.0 - 7.5 | - | [1] |
| Product | |||
| This compound | 127.10 g/mol | - | - |
| Expected Yield | ~80% | - | [2] |
IV. Experimental Workflow Diagram
The following diagram illustrates the sequential steps of the synthesis protocol.
Caption: Step-by-step workflow for the synthesis of this compound.
Disclaimer: This protocol is intended for use by trained chemistry professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The reaction conditions and quantities may require optimization depending on the scale and specific laboratory conditions.
References
Methylation of 4-amino-2,6-dihydroxypyrimidine: A Detailed Guide to O-, N-, and C5-Methylation Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective methylation of 4-amino-2,6-dihydroxypyrimidine, a versatile pyrimidine (B1678525) derivative.[1] This compound, also known as 6-aminouracil, serves as a crucial building block in the synthesis of various biologically active molecules, including antiviral and anticancer agents.[1] This guide covers procedures for O-methylation, N-methylation, and C5-methylation, yielding distinct derivatives with potential applications in medicinal chemistry and epigenetic research.
Introduction
Methylation is a fundamental chemical modification that can significantly alter the physicochemical properties and biological activity of molecules. In the context of this compound, methylation can occur at three primary locations: the oxygen atoms of the hydroxyl groups (O-methylation), the nitrogen atoms of the pyrimidine ring or the exocyclic amino group (N-methylation), and the C5 position of the pyrimidine ring (C5-methylation). Each of these modifications leads to a unique compound with potentially different biological functions. O-methylation can influence hydrogen bonding capabilities and solubility. N-methylation can affect the basicity and metabolic stability of the molecule.[2] C5-methylation, which results in the formation of 5-methylcytosine (B146107), is a critical epigenetic modification in DNA that plays a vital role in regulating gene expression.[3][4][5]
This guide provides detailed protocols for the synthesis of:
-
4-Amino-2,6-dimethoxypyrimidine (B1265686) (O-methylation)
-
N-Methyl-4-amino-2,6-dihydroxypyrimidine (A proposed N-methylation protocol)
-
4-Amino-5-methyl-2,6-dihydroxypyrimidine (5-Methylcytosine) (C5-methylation)
Data Presentation
The following tables summarize key quantitative data for the synthesized methylated derivatives of this compound.
Table 1: Quantitative Data for O-Methylation Product: 4-Amino-2,6-dimethoxypyrimidine
| Parameter | Value | Reference |
| Molecular Formula | C6H9N3O2 | [2][6] |
| Molecular Weight | 155.15 g/mol | [2][6] |
| Melting Point | 149-152 °C | [2][6] |
| Appearance | White to off-white crystalline powder | [7][8] |
| Purity | ≥ 97% | [2] |
| Yield | 80-90% | [7][8] |
| Solubility | Soluble in methanol | [2] |
Table 2: Quantitative Data for C5-Methylation Product: 4-Amino-5-methyl-2,6-dihydroxypyrimidine (5-Methylcytosine)
| Parameter | Value | Reference | | --- | --- | | Molecular Formula | C5H7N3O |[5] | | Molecular Weight | 125.131 g/mol |[5] | | Melting Point | >250 °C |[9] | | Appearance | White solid |[9] | | Yield | ~91% |[9] |
Experimental Protocols
O-Methylation: Synthesis of 4-Amino-2,6-dimethoxypyrimidine
This protocol describes the synthesis of 4-amino-2,6-dimethoxypyrimidine via the methylation of this compound using dimethyl sulfate (B86663).[7][8]
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Methanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Slowly add dimethyl sulfate dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it with a suitable acid (e.g., acetic acid).
-
The product, 4-amino-2,6-dimethoxypyrimidine, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent, such as ethanol (B145695) or methanol, to obtain the pure compound.[2]
N-Methylation: Proposed Synthesis of N-Methyl-4-amino-2,6-dihydroxypyrimidine
Direct selective N-methylation of this compound can be challenging due to the presence of multiple reactive nitrogen and oxygen atoms. The following is a proposed protocol adapted from general methods for the N-methylation of amines and amides.[10] This procedure aims for mono-methylation on one of the ring nitrogens.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)
-
Dimethylformamide (DMF) or another polar aprotic solvent
-
Round-bottom flask
-
Stirring apparatus
-
Temperature control system
-
Filtration and purification equipment
Procedure:
-
Suspend this compound in a polar aprotic solvent such as DMF in a round-bottom flask.
-
Add a slight excess of a mild base, such as potassium carbonate, to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add one equivalent of the methylating agent (methyl iodide or dimethyl sulfate) to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 50-60 °C) and monitor its progress by TLC.
-
Upon completion, cool the mixture and filter to remove the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting residue using column chromatography on silica (B1680970) gel to isolate the N-methylated product. Characterization by NMR and mass spectrometry will be crucial to confirm the position of methylation.
C5-Methylation: Synthesis of 4-Amino-5-methyl-2,6-dihydroxypyrimidine (5-Methylcytosine)
This protocol describes a method for the synthesis of a C5-methylated pyrimidine derivative, which is structurally equivalent to 5-methylcytosine. The synthesis involves the condensation of a substituted malonic ester with guanidine (B92328).[9]
Materials:
-
Methylmalonic acid diethyl ester
-
Sodium metal
-
Absolute ethanol
-
Guanidine hydrochloride
-
Water
-
Acetic acid
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
To this solution, add guanidine hydrochloride with stirring.
-
Add methylmalonic acid diethyl ester to the reaction mixture.
-
Heat the mixture to reflux for several hours until the reaction is complete, as monitored by TLC.
-
After cooling, add water to dissolve the resulting sodium salt of the product.
-
Neutralize the solution with acetic acid to precipitate the 5-substituted 2-amino-4,6-dihydroxypyrimidine.[9]
-
Collect the white precipitate by filtration, wash with water and ethanol, and dry to yield 2-amino-5-methylpyrimidine-4,6-diol.[9]
Visualizations
Experimental Workflows
Caption: O-Methylation Experimental Workflow.
References
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. 4-Amino-2,6-dimethoxypyrimidine 97 3289-50-7 [sigmaaldrich.com]
- 3. New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. 5-Methylcytosine - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation method of 4-amino-2,6-dimethoxypyrimidine | Semantic Scholar [semanticscholar.org]
- 9. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Chlorination of 4-Amino-2,6-dihydroxypyrimidine using POCl₃
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-amino-2,6-dichloropyrimidine (B161716) from 4-amino-2,6-dihydroxypyrimidine (also known as 4-aminouracil) using phosphorus oxychloride (POCl₃). This reaction is a critical step in the synthesis of various biologically active molecules, particularly kinase inhibitors used in targeted cancer therapies.[1]
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Starting Material | This compound (4-Aminouracil) | |
| Final Product | 4-Amino-2,6-dichloropyrimidine | |
| Molecular Formula | C₄H₃Cl₂N₃ | [1][2] |
| Molecular Weight | 163.99 g/mol | [1][2] |
| Appearance | White to pale brown crystalline powder | [1] |
| Melting Point | 258-267 °C | [1][2] |
| CAS Number | 10132-07-7 | [1] |
Table 2: Reaction Parameters and Yield
| Parameter | Value | Reference(s) |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | |
| Base | N,N-Diethylaniline or N,N-Dimethylaniline | |
| Temperature | 60-70 °C (controlled) or reflux (~107 °C) | [1] |
| Reaction Time | Several hours | |
| Reported Yield | 27% |
Table 3: Spectroscopic Data for 4-Amino-2,6-dichloropyrimidine
| Spectrum Type | Peak Assignments | Reference(s) |
| ¹H NMR (DMSO-d₆) | ~6.5-7.0 ppm (Broad Singlet, 2H, -NH₂) ~6.3 ppm (Singlet, 1H, H-5) | [3] |
| ¹³C NMR (DMSO-d₆) | ~163 ppm (C-4) ~158 ppm (C-2, C-6) ~103 ppm (C-5) | [3] |
| IR (ATR) | 3400-3300 cm⁻¹ (N-H stretch) ~1640 cm⁻¹ (N-H bend) ~1570 cm⁻¹ (C=N stretch) ~800 cm⁻¹ (C-Cl stretch) | [3] |
| Mass Spec. (EI) | m/z 163/165/167 (M⁺, isotopic pattern for two Cl atoms) | [4] |
Note: NMR data are predicted values based on the analysis of similar pyrimidine (B1678525) derivatives.[3]
Experimental Protocols
Synthesis of 4-Amino-2,6-dichloropyrimidine
This protocol is based on established literature procedures.
Materials:
-
This compound (4-aminouracil)
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Diethylaniline
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Dropping funnel
-
Fume hood
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Reaction Setup:
-
In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add this compound to the flask.
-
Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask.
-
Add N,N-diethylaniline to the reaction mixture. The tertiary amine acts as a scavenger for the HCl generated during the reaction.
Reaction:
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete after several hours.
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Caution: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water.
-
To remove residual water, wash the solid with a mixture of methanol and diethyl ether.
-
Dry the crude product.
Purification:
-
Transfer the dried crude product to a flask.
-
Extract the product with several portions of boiling ethyl acetate.
-
Combine the ethyl acetate extracts.
-
Dry the combined extracts over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the ethyl acetate using a rotary evaporator to yield the solid product.
-
For higher purity, the product can be sublimed.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving 10-20 mg of the purified product in a suitable deuterated solvent, such as DMSO-d₆, in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer.
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the solid product using an ATR-FTIR spectrometer.
Mass Spectrometry (MS):
-
Analyze the sample using a mass spectrometer with an appropriate ionization technique (e.g., Electron Ionization - EI) to confirm the molecular weight.
Visualizations
Caption: Experimental workflow for the synthesis of 4-amino-2,6-dichloropyrimidine.
Caption: Role of 4-amino-2,6-dichloropyrimidine in drug development.
References
Application Notes and Protocols: A Proposed Biginelli-Type Multicomponent Reaction Utilizing 4-amino-2,6-dihydroxypyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Biginelli reaction is a cornerstone of multicomponent reactions (MCRs), enabling the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea (B33335).[1] This reaction has been extensively modified to generate a wide array of biologically active heterocyclic compounds.[2] This document outlines a proposed, hypothetical application of the Biginelli-type reaction using 4-amino-2,6-dihydroxypyrimidine (also known as 6-aminouracil) as a novel component. While direct literature precedents for this specific transformation are not available, the synthesis of fused pyrimido[4,5-d]pyrimidine (B13093195) systems through MCRs involving aminouracils is well-documented, suggesting the plausibility of this approach.[3][4]
In this proposed reaction, this compound serves as the urea equivalent. The exocyclic amino group and the adjacent endocyclic nitrogen are poised to react with an aldehyde and an active methylene (B1212753) compound, leading to the formation of a fused pyrimido[4,5-d]pyrimidine scaffold. These scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent antioxidant and neuroprotective properties.[5][6]
Proposed Reaction Scheme
The proposed three-component reaction involves the condensation of this compound, an aromatic aldehyde, and a β-dicarbonyl compound (such as ethyl acetoacetate) to yield a substituted tetrahydropyrimido[4,5-d]pyrimidine-2,4-dione.
(Note: This is a generalized representation. The actual structure may vary based on the specific reactants and conditions.)
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the proposed Biginelli-type reaction, based on typical yields and reaction times observed for the synthesis of analogous pyrimido[4,5-d]pyrimidine derivatives under various conditions.[5][6]
| Entry | Ar-CHO (Aldehyde) | R1 | R2 | Catalyst | Conditions | Time (h) | Yield (%) |
| 1 | Benzaldehyde | CH₃ | OEt | L-proline (20 mol%) | Ethanol (B145695), Reflux | 6 | 75 |
| 2 | 4-Chlorobenzaldehyde | CH₃ | OEt | L-proline (20 mol%) | Ethanol, Reflux | 5 | 82 |
| 3 | 4-Methoxybenzaldehyde | CH₃ | OEt | L-proline (20 mol%) | Ethanol, Reflux | 6 | 78 |
| 4 | 3-Nitrobenzaldehyde | CH₃ | OEt | L-proline (20 mol%) | Ethanol, Reflux | 8 | 65 |
| 5 | Benzaldehyde | CH₃ | OEt | Sulfamic Acid (20 mol%) | Solvent-free, 100 °C | 2 | 85 |
| 6 | 4-Chlorobenzaldehyde | CH₃ | OEt | Sulfamic Acid (20 mol%) | Solvent-free, 100 °C | 1.5 | 91 |
| 7 | 4-Methoxybenzaldehyde | CH₃ | OEt | Iodine (10 mol%) | Water, 70 °C | 4 | 65 |
| 8 | Benzaldehyde | Ph | OEt | Iodine (10 mol%) | Water, 70 °C | 5 | 68 |
Experimental Protocols
The following are detailed, proposed methodologies for the synthesis of tetrahydropyrimido[4,5-d]pyrimidine-2,4-diones via a Biginelli-type reaction.
Protocol 1: L-Proline Catalyzed Synthesis in Ethanol
This protocol is adapted from general procedures for organocatalyzed Biginelli-like reactions leading to fused pyrimidine (B1678525) systems.[7]
Materials:
-
This compound (1.0 mmol, 127.1 mg)
-
Aromatic aldehyde (1.0 mmol)
-
Ethyl acetoacetate (B1235776) (1.0 mmol, 130.1 mg)
-
L-proline (0.2 mmol, 23.0 mg)
-
Ethanol (10 mL)
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and L-proline (0.2 mmol).
-
Add ethanol (10 mL) to the flask.
-
Attach a reflux condenser and place the flask on a magnetic stirrer/hotplate.
-
Heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., Ethyl Acetate/Hexane).
-
Upon completion (typically 5-8 hours), cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 5 mL) to remove unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain the pure tetrahydropyrimido[4,5-d]pyrimidine derivative.
-
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Solvent-Free Synthesis using Sulfamic Acid Catalyst
This protocol is based on environmentally friendly, solvent-free Biginelli reaction conditions.[8][9]
Materials:
-
This compound (1.0 mmol, 127.1 mg)
-
Aromatic aldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol, 130.1 mg)
-
Sulfamic acid (0.2 mmol, 19.4 mg)
-
Glass vial or small round-bottom flask
-
Oil bath or heating block
Procedure:
-
In a glass vial, combine this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and sulfamic acid (0.2 mmol).
-
Mix the components thoroughly with a spatula.
-
Place the vial in a preheated oil bath or heating block at 100 °C.
-
Continue heating and stirring (if possible) for the specified time (typically 1.5-2 hours), monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add hot ethanol (10 mL) to the solidified reaction mixture and stir to dissolve the product.
-
Filter the hot solution to remove the catalyst.
-
Allow the filtrate to cool to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterize the final product.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the proposed Biginelli-type reaction.
Proposed Reaction Mechanism
This mechanism is an adaptation of the widely accepted iminium-based pathway for the Biginelli reaction.[10]
Caption: Proposed mechanism for pyrimido[4,5-d]pyrimidine synthesis.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Biginelli Reaction [organic-chemistry.org]
Synthesis of Substituted 4-Amino-2,6-dihydroxypyrimidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted 4-amino-2,6-dihydroxypyrimidine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrimidine (B1678525) scaffold is a core structure in numerous biologically active molecules, including nucleobases, vitamins, and a wide array of therapeutic agents.[1] The presence of amino and hydroxyl groups on the pyrimidine ring provides multiple points for substitution, allowing for the fine-tuning of physicochemical properties and biological activity. These derivatives have shown potential as kinase inhibitors, anti-inflammatory, antimicrobial, and antiviral agents, making them attractive candidates for the development of new therapeutics.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of various substituted this compound derivatives.
Application Notes
Kinase Inhibition in Cancer Therapy
A prominent application of substituted this compound derivatives is in the field of oncology, particularly as inhibitors of various protein kinases that are often dysregulated in cancer.
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[4] Certain substituted pyrimidine derivatives have been shown to inhibit CDKs, leading to cell cycle arrest and apoptosis in cancer cells. This makes them promising candidates for the development of novel anti-cancer therapies.[4]
-
Aurora Kinase Inhibition: Aurora kinases are essential for mitotic progression, and their overexpression is associated with tumorigenesis and poor prognosis.[5] Pyrimidine-based molecules have been developed as potent inhibitors of Aurora kinases, demonstrating the therapeutic potential of this scaffold in targeting mitotic processes in cancer.
-
Receptor-Interacting Protein Kinase 2 (RIPK2) Inhibition: RIPK2 is a crucial mediator of inflammatory signaling pathways, particularly the NOD-like receptor (NLR) pathway.[2] Dysregulation of RIPK2 signaling is implicated in inflammatory diseases and some cancers. This compound derivatives can be designed to target RIPK2, offering a potential therapeutic strategy for these conditions.[2]
Anti-inflammatory and Immunomodulatory Activity
The role of pyrimidine derivatives extends to the modulation of the immune system. The inhibition of kinases like RIPK2 can dampen pro-inflammatory cytokine production. Specifically, 5-substituted 2-amino-4,6-dichloropyrimidines, derived from their dihydroxy precursors, have been shown to inhibit immune-activated nitric oxide (NO) production, suggesting their potential as anti-inflammatory agents.[5]
Antimicrobial and Antiviral Applications
The pyrimidine core is a fundamental component of nucleosides, making its derivatives logical candidates for antiviral and antimicrobial drug development. By mimicking natural nucleosides, these compounds can interfere with viral replication and microbial growth.[3]
Experimental Protocols
General Synthetic Approach: Condensation of Guanidine (B92328) with Substituted Malonic Esters
The most common and versatile method for the synthesis of 5-substituted 4-amino-2,6-dihydroxypyrimidines is the condensation of guanidine with a corresponding substituted diethyl malonate in the presence of a strong base, such as sodium ethoxide.[5]
Protocol 1: Synthesis of 5-Alkyl-4-amino-2,6-dihydroxypyrimidines [5]
This protocol describes a general procedure for the synthesis of 5-alkyl substituted derivatives.
Materials:
-
Guanidine hydrochloride
-
Sodium metal
-
Absolute ethanol
-
Substituted diethyl malonate (e.g., diethyl ethylmalonate, diethyl propylmalonate)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation of Sodium Ethoxide Solution: Under an inert atmosphere (Argon), carefully dissolve metallic sodium (0.56 mol) in absolute ethanol (300 mL) with vigorous stirring. The reaction is exothermic, so cooling may be necessary.
-
Reaction Setup: Equip the reaction flask with a reflux condenser fitted with a drying tube.
-
Addition of Reactants: Once all the sodium has dissolved and the solution has cooled to room temperature, add guanidine hydrochloride (0.22 mol) with intensive stirring.
-
Addition of Malonic Ester: Following the addition of guanidine hydrochloride, add the corresponding 5-substituted diethyl malonate (0.2 mol).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Work-up: a. After the reaction is complete, cool the mixture to room temperature. b. Remove the solvent under reduced pressure. c. Dissolve the residue in hot water. d. Acidify the aqueous solution with acetic acid to a pH of approximately 5-6. e. Cool the solution in an ice bath to precipitate the product. f. Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of 4-Amino-2,6-dihydroxy-5-nitropyrimidine
This protocol involves the nitration of the parent this compound.
Materials:
-
This compound
-
Fuming nitric acid
-
Concentrated sulfuric acid
Procedure:
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Addition of Pyrimidine: Slowly add this compound to the cold sulfuric acid with stirring, ensuring the temperature does not rise above 10 °C.
-
Nitration: Add fuming nitric acid dropwise to the mixture, maintaining the temperature below 10 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2-3 hours.
-
Work-up: a. Carefully pour the reaction mixture onto crushed ice. b. The precipitate formed is the desired 5-nitro derivative. c. Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry.
Protocol 3: Chlorination of 5-Substituted-4-amino-2,6-dihydroxypyrimidines [5]
This protocol describes the conversion of the dihydroxy derivatives to the corresponding dichloro compounds, which are often more reactive intermediates for further substitutions.
Materials:
-
5-Substituted-4-amino-2,6-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Chloroform
Procedure:
-
Drying of Starting Material: Dry the starting 5-substituted-4-amino-2,6-dihydroxypyrimidine in a vacuum oven at 80 °C for 24 hours to remove any residual water.
-
Preparation of Vilsmeier-Haack Reagent (in situ): In a flask under an inert atmosphere, prepare a 2 M solution of the Vilsmeier-Haack-Arnold reagent by adding N,N-dimethylformamide to phosphorus oxychloride in chloroform. Caution: This reaction is highly exothermic and should be performed with extreme care in a fume hood.
-
Chlorination: Suspend the dried 5-substituted-4-amino-2,6-dihydroxypyrimidine (10 mmol) in the prepared Vilsmeier-Haack reagent solution (40 mL, 80 mmol).
-
Reaction: Heat the mixture to reflux for 2-4 hours.
-
Work-up: a. Cool the reaction mixture and carefully pour it onto crushed ice. b. Neutralize the solution with a saturated sodium bicarbonate solution. c. Extract the product with an organic solvent such as ethyl acetate. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. e. Purify the product by recrystallization or column chromatography.
Data Presentation
Synthesis and Characterization of 5-Substituted-4-amino-2,6-dihydroxypyrimidine Derivatives[5]
| Substituent (R) | Product | Yield (%) | M.p. (°C) | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |
| Methyl | 2-Amino-5-methylpyrimidine-4,6-diol | 91 | >250 | 10.70 (2H, bs, 2xOH), 6.88 (2H, bs, NH₂), 1.57 (3H, s, H-1') | 164.97 (C-4, C-6), 152.53 (C-2), 84.06 (C-5), 8.11 (C-1') |
| Ethyl | 2-Amino-5-ethylpyrimidine-4,6-diol | 88 | >250 | 10.30 (2H, bs, 2xOH), 6.30 (2H, bs, NH₂), 2.14 (2H, q, J=7.3, H-1'), 0.88 (3H, t, J=7.3, H-2') | 164.47 (C-4, C-6), 152.54 (C-2), 91.88 (C-5), 15.62 (C-1'), 13.89 (C-2') |
| Propyl | 2-Amino-5-propylpyrimidine-4,6-diol | 94 | >250 | 10.30 (2H, bs, 2xOH), 6.31 (2H, bs, NH₂), 2.10 (2H, t, J=7.5, H-1'), 1.32 (2H, m, H-2'), 0.80 (3H, t, J=7.4, H-3') | 164.75 (C-4, C-6), 152.57 (C-2), 90.20 (C-5), 22.44 (C-1'), 21.89 (C-2'), 14.17 (C-3') |
| Isopropyl | 2-Amino-5-isopropylpyrimidine-4,6-diol | 93 | >250 | 10.45 (2H, bs, 2xOH), 6.62 (2H, bs, NH₂), 2.96 (1H, sept, J=7.1, H-CH), 1.08 (6H, d, J=7.1, 2xCH₃) | 164.19 (C-4, C-6), 152.40 (C-2), 94.80 (C-5), 22.94 (CH), 20.96 (CH₃) |
Biological Activity of Selected Pyrimidine Derivatives
| Compound | Target | IC₅₀ (µM) | Biological Effect |
| 5-Fluoro-2-amino-4,6-dichloropyrimidine | iNOS | 2 | Inhibition of nitric oxide production[5] |
| 4-Cyclohexylmethoxy-5-nitrosopyrimidine-2,6-diamine (NU6027) | CDK1/cyclinB1 | 2.9 | Cell cycle inhibition |
| 4-Cyclohexylmethoxy-5-nitrosopyrimidine-2,6-diamine (NU6027) | CDK2/cyclinA3 | 2.2 | Cell cycle inhibition |
Signaling Pathway Diagrams
CDK Signaling Pathway in Cell Cycle Regulation
This diagram illustrates the role of CDKs in cell cycle progression and how CDK inhibitors, potentially including this compound derivatives, can induce cell cycle arrest.
Aurora Kinase Signaling in Mitosis
This diagram shows the function of Aurora kinases in mitosis and their potential inhibition by pyrimidine derivatives, leading to mitotic arrest.
RIPK2-Mediated Inflammatory Signaling
This diagram illustrates the RIPK2 signaling cascade downstream of NOD-like receptors and how its inhibition can block pro-inflammatory responses.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. CN108929278A - A kind of preparation method of 4- amino -2,6- dimethoxypyridin - Google Patents [patents.google.com]
Application Notes and Protocols: 4-amino-2,6-dihydroxypyrimidine in the Synthesis of Antiviral Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-2,6-dihydroxypyrimidine, also known as 6-aminouracil, is a versatile pyrimidine (B1678525) derivative that serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds. Its structural resemblance to natural nucleobases makes it an attractive starting material for the development of nucleoside analogs with potential therapeutic applications. In the realm of antiviral drug discovery, nucleoside analogs represent a cornerstone of treatment regimens for various viral infections. These molecules function by mimicking endogenous nucleosides, leading to their incorporation into viral DNA or RNA chains by viral polymerases. This incorporation subsequently results in chain termination or lethal mutagenesis, thereby inhibiting viral replication. This document provides detailed application notes and protocols for the synthesis of antiviral nucleoside analogs utilizing this compound as a key precursor.
Synthetic Pathways and Strategies
The primary route for the synthesis of nucleoside analogs from this compound involves the N-glycosylation of the pyrimidine ring with a suitably protected sugar moiety, typically a ribose or deoxyribose derivative. A common and effective method for this transformation is the Vorbrüggen glycosylation. This reaction involves the coupling of a silylated heterocyclic base with a protected sugar derivative bearing a non-participating leaving group at the anomeric center, catalyzed by a Lewis acid.
A general workflow for the synthesis of a target nucleoside analog from this compound is depicted below.
Experimental Protocols
Protocol 1: Synthesis of a Representative 6-Amino-Uridine Analog
This protocol describes a representative synthesis of a 6-amino-uridine analog via Vorbrüggen glycosylation.
Materials:
-
This compound (6-aminouracil)
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
Acetonitrile (anhydrous)
-
Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Methanol (B129727) (anhydrous)
-
Sodium methoxide (B1231860) (NaOMe)
-
Amberlite IR-120 (H+) resin
Procedure:
-
Silylation of this compound:
-
A suspension of this compound (1.0 eq) and a catalytic amount of ammonium sulfate in hexamethyldisilazane (HMDS) is heated at reflux until a clear solution is obtained (approximately 4-6 hours).
-
The excess HMDS is removed under reduced pressure to yield the silylated this compound as a residue, which is used in the next step without further purification.
-
-
Glycosylation:
-
The silylated base is dissolved in anhydrous acetonitrile.
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 eq) is added to the solution.
-
The mixture is cooled to 0 °C, and trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 eq) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated sodium bicarbonate solution and diluted with dichloromethane.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the protected nucleoside analog.
-
-
Deprotection:
-
The protected nucleoside is dissolved in anhydrous methanol.
-
A solution of sodium methoxide in methanol (catalytic amount) is added, and the mixture is stirred at room temperature for 4-8 hours.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The solution is neutralized with Amberlite IR-120 (H+) resin, filtered, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by recrystallization or column chromatography to yield the final 6-amino-uridine analog.
-
Antiviral Activity Data
While specific antiviral data for nucleoside analogs derived directly from this compound is not extensively reported in readily available literature, data for structurally related pyrimidine nucleoside analogs demonstrate the potential of this class of compounds. The following table summarizes antiviral activities for representative pyrimidine nucleoside analogs against various viruses. It is important to note that these compounds may not be synthesized directly from this compound but serve to illustrate the antiviral potential of this structural class.
| Compound Class | Target Virus | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 1-Aryl-5-(arylamino)pyrimidine-2,4(1H,3H)-diones | Feline Corona Virus | CPE Reduction | 2.3 | >100 | >43.5 | [1] |
| 1,2,3-Triazolyl Nucleoside Analogs (6-methyluracil derivative) | Influenza A (H1N1) | CPE Reduction | 57.5 | >100 | >1.7 | [2] |
| 1,2,3-Triazolyl Nucleoside Analogs (Alloxazine derivative) | Influenza A (H1N1) | CPE Reduction | 24.3 | >100 | >4.1 | [2] |
| Carbocyclic 2'-fluoroarabinosyl pyrimidine nucleosides (C-FMAU) | Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction | 4.4 µg/mL | - | - | [3] |
| Carbocyclic 2'-fluoroarabinosyl pyrimidine nucleosides (C-FIAU) | Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction | 11 µg/mL | - | - | [3] |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀); CPE: Cytopathic Effect.
Mechanism of Action
The antiviral activity of nucleoside analogs generally relies on their intracellular conversion to the corresponding 5'-triphosphate form by host or viral kinases. This triphosphate metabolite then acts as a competitive inhibitor or an alternative substrate for viral RNA or DNA polymerases.
Upon incorporation into the growing nucleic acid chain, the nucleoside analog can either terminate further elongation due to the absence of a 3'-hydroxyl group or introduce mutations that lead to a non-functional viral genome. The selectivity of these analogs for viral polymerases over host cell polymerases is a critical factor in their therapeutic index.
Conclusion
This compound is a valuable and accessible starting material for the synthesis of novel pyrimidine nucleoside analogs. The synthetic routes, particularly the Vorbrüggen glycosylation, are well-established and allow for the generation of a diverse library of compounds for antiviral screening. While further research is needed to fully explore the antiviral potential of nucleoside analogs derived directly from this precursor, the existing data on related pyrimidine nucleosides are promising. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to pursue the discovery and development of new antiviral agents based on the this compound scaffold.
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoro carbocyclic nucleosides: synthesis and antiviral activity of 2'- and 6'-fluoro carbocyclic pyrimidine nucleosides including carbocyclic 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyluracil and carbocyclic 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-amino-2,6-dihydroxypyrimidine in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2,6-dihydroxypyrimidine, also known as 6-aminouracil, is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a variety of agrochemicals. Its inherent chemical reactivity, stemming from the presence of amino and hydroxyl functional groups, allows for its derivatization into key intermediates for the production of potent herbicides and fungicides. This document provides detailed application notes, experimental protocols, and relevant data on the utilization of this compound in the agrochemical industry.
Herbicidal Applications: Synthesis of Sulfonylureas
A primary application of this compound in agrochemical synthesis is as a precursor for sulfonylurea herbicides. These herbicides are known for their high efficacy at low application rates and their mode of action, which involves the inhibition of the enzyme acetolactate synthase (ALS), essential for the biosynthesis of branched-chain amino acids in plants. A prominent example is the synthesis of bensulfuron-methyl (B33747).
The synthetic route involves a multi-step process, beginning with the conversion of this compound to key intermediates.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for sulfonylurea herbicides.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,6-dichloropyrimidine from this compound
This protocol describes the chlorination of the hydroxyl groups of this compound using phosphorus oxychloride (POCl₃).
-
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline (or other tertiary amine base)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Ice water
-
Sodium hydroxide (B78521) (NaOH) solution
-
Filtration apparatus
-
-
Procedure:
-
In a round-bottom flask equipped with a stirrer and reflux condenser, suspend this compound (1.0 mole) in phosphorus oxychloride (3.0 - 5.0 moles).
-
With stirring, slowly add N,N-dimethylaniline (2.0 moles) to the suspension. The addition is exothermic and should be controlled to maintain a temperature between 55-68°C.[1]
-
After the addition is complete, heat the reaction mixture to reflux (approximately 107°C) and maintain for 4-8 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by slowly pouring it into a large volume of ice water with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and releases HCl gas.
-
Neutralize the acidic aqueous solution by the slow addition of a sodium hydroxide solution until the pH is approximately 7.
-
The solid precipitate of 2-amino-4,6-dichloropyrimidine is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum.
-
-
Yield: 80-90%[1]
Protocol 2: Synthesis of 2-Amino-4,6-dimethoxypyrimidine from 2-Amino-4,6-dichloropyrimidine
This protocol outlines the nucleophilic substitution of the chlorine atoms with methoxy (B1213986) groups.
-
Materials:
-
2-Amino-4,6-dichloropyrimidine
-
Sodium methoxide (B1231860) (CH₃ONa)
-
Methanol (B129727) (anhydrous)
-
Reflux apparatus
-
Standard laboratory glassware
-
-
Procedure:
-
Prepare a solution of sodium methoxide in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Add 2-amino-4,6-dichloropyrimidine to the sodium methoxide solution.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Suspend the resulting solid in water and stir to dissolve any inorganic salts.
-
Collect the solid product, 2-amino-4,6-dimethoxypyrimidine, by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization from ethanol.
-
-
Yield: High yields, often exceeding 90%, are reported in various patents.[2]
Protocol 3: General Synthesis of Sulfonylurea Herbicides (e.g., Bensulfuron-methyl)
This protocol describes the final coupling step to form the sulfonylurea herbicide.
-
Materials:
-
2-Amino-4,6-dimethoxypyrimidine
-
Substituted sulfonyl isocyanate (e.g., 2-(methoxycarbonyl)benzylsulfonyl isocyanate for bensulfuron-methyl)
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Stirring apparatus
-
-
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve 2-amino-4,6-dimethoxypyrimidine in an anhydrous aprotic solvent.
-
Add the substituted sulfonyl isocyanate, dissolved in the same solvent, dropwise to the pyrimidine (B1678525) solution at room temperature with constant stirring.
-
The reaction is typically exothermic and is allowed to proceed at room temperature for a few hours until completion, as monitored by TLC.
-
The resulting precipitate, the sulfonylurea herbicide, is collected by filtration, washed with a small amount of cold solvent, and dried.
-
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
Sulfonylurea herbicides act by inhibiting the acetolactate synthase (ALS) enzyme, which is a critical component in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[3] This inhibition leads to a deficiency in these essential amino acids, ultimately causing a cessation of plant cell division and growth.
Caption: Inhibition of ALS by sulfonylurea herbicides.
Quantitative Data: Herbicidal Efficacy of Bensulfuron-methyl
The efficacy of bensulfuron-methyl has been demonstrated against a variety of broadleaf weeds.
| Target Weed Species | Application Rate (g a.i./ha) | Weed Control Efficiency (%) | Reference |
| Amaranthus retroflexus (Redroot Pigweed) | 35 | >90 (in susceptible populations) | [4] |
| Complex Weed Flora (Grassy, Broadleaf, Sedges) in transplanted rice | 60 (in combination with Pretilachlor) | 73.13 (at 30 DAT) | [5] |
| Ammannia auriculata | GR₅₀: 0.18 g a.i./ha (susceptible biotype) | - | [6] |
DAT: Days After Treatment; GR₅₀: The dose required to inhibit plant growth by 50%.
Fungicidal Applications
The pyrimidine scaffold is also present in a number of important fungicides. While some fungicidal pyrimidine derivatives can be synthesized from the same 2-amino-4,6-dimethoxypyrimidine intermediate used for herbicides, another important class, the anilinopyrimidines (e.g., cyprodinil (B131803) and pyrimethanil), can be synthesized from 2-amino-4,6-dichloropyrimidine.
Diagram of the Synthetic Workflow for Anilinopyrimidines
Caption: Synthetic workflow for anilinopyrimidine fungicides.
Experimental Protocol
Protocol 4: General Synthesis of Anilinopyrimidine Fungicides
This protocol describes the reaction of 2-amino-4,6-dichloropyrimidine with a substituted aniline.
-
Materials:
-
2-Amino-4,6-dichloropyrimidine
-
Substituted aniline (e.g., N-cyclopropylaniline for a precursor to cyprodinil)
-
Triethylamine or other non-nucleophilic base
-
Anhydrous solvent (e.g., ethanol, isopropanol)
-
Reflux apparatus
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4,6-dichloropyrimidine in an anhydrous alcohol solvent.
-
Add the substituted aniline and a non-nucleophilic base such as triethylamine.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired anilinopyrimidine.
-
Quantitative Data: Antifungal Activity of Pyrimidine Derivatives
The following table summarizes the in vitro antifungal activity of some pyrimidine-based fungicides against various plant pathogens, expressed as the 50% effective concentration (EC₅₀).
| Fungicide | Pathogen | EC₅₀ (µg/mL) | Reference |
| Pyrimethanil | Botrytis cinerea | 0.03 - >1 | [7] |
| Cyprodinil | Alternaria solani | <0.10 - 1.85 | |
| Cyprodinil | Botrytis cinerea | <0.01 - 0.1 | [7] |
| Compound 5o (a novel pyrimidine derivative) | Phomopsis sp. | 10.5 | [7] |
Conclusion
This compound is a valuable and versatile starting material in the synthesis of a range of effective agrochemicals. Its conversion to key intermediates such as 2-amino-4,6-dichloropyrimidine and 2-amino-4,6-dimethoxypyrimidine opens pathways to the production of commercially significant sulfonylurea herbicides and anilinopyrimidine fungicides. The provided protocols and data serve as a foundational resource for researchers and professionals in the field of agrochemical development, enabling further innovation and optimization of synthetic routes and biological activities.
References
- 1. mdpi.com [mdpi.com]
- 2. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Enhanced Herbicide Metabolism and Target-Site Mutations Confer Multiple Resistance to Fomesafen and Nicosulfuron in Amaranthus retroflexus L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ndsu.edu [ndsu.edu]
Application Notes and Protocols: The Vilsmeier-Haack Reaction of 4-amino-2,6-dihydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Vilsmeier-Haack reaction involving 4-amino-2,6-dihydroxypyrimidine. This reaction is a powerful synthetic tool for the simultaneous formylation and chlorination of the pyrimidine (B1678525) ring, yielding a key intermediate for the synthesis of various biologically active molecules.
The Vilsmeier-Haack (V-H) reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), is a potent electrophile.[2][3] When applied to hydroxypyrimidines, such as this compound (a derivative of uracil), the reaction often leads to both formylation at the electron-rich C5 position and chlorination of the hydroxyl groups at the C2 and C6 positions.[1]
The resulting product, 4-amino-2,6-dichloro-5-formylpyrimidine or its formamido precursor, is a valuable building block in medicinal chemistry, particularly in the development of antiviral and anticancer agents.[4]
Reaction Data and Conditions
The Vilsmeier-Haack reaction of this compound can be influenced by various factors, including the stoichiometry of the reagents, temperature, and reaction time. Below is a summary of typical conditions adapted from protocols for similar substrates.[5][6][7]
| Parameter | Value/Condition | Notes |
| Reactants | ||
| This compound | 1 equivalent | Starting material. |
| Phosphorus oxychloride (POCl₃) | 3 - 9 equivalents | Acts as both the chlorinating agent and a component of the Vilsmeier reagent. An excess is typically required for complete chlorination.[5] |
| N,N-Dimethylformamide (DMF) | 3 - 6 equivalents | Serves as the formylating agent precursor. Can also be used as a solvent. |
| Reaction Conditions | ||
| Temperature | 60 - 110 °C | The reaction generally requires heating to proceed to completion.[5][8] |
| Reaction Time | 2 - 20 hours | Duration depends on the reaction temperature and scale.[5][8] |
| Solvent | Excess DMF or an inert solvent (e.g., acetonitrile, dichloroethane) | In many procedures, excess DMF acts as the solvent.[9] |
| Work-up | ||
| Quenching | Poured into ice-water | This hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes excess POCl₃.[10] |
| pH Adjustment | Neutralized with a base (e.g., NaOH, NaOAc) to pH 6-8 | Facilitates the precipitation of the product.[10] |
| Expected Product | 4-amino-2,6-dichloro-5-formylpyrimidine | The primary product after hydrolysis of the intermediate. |
| Potential Byproducts | 4,6-dichloro-2-pyrimidinylphosphoramidic dichloride | Can be hydrolyzed to the desired product during workup.[5] |
| Incompletely chlorinated or formylated products | May result from insufficient reagents or reaction time. |
Experimental Protocols
The following is a detailed protocol for the Vilsmeier-Haack reaction of this compound, adapted from established procedures for similar pyrimidine derivatives.[5][6][10]
Materials and Equipment
-
This compound
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
N,N-dimethylaniline (optional, as a base)[5]
-
Ice
-
Saturated sodium acetate (B1210297) solution or aqueous sodium hydroxide (B78521)
-
Round-bottom flask (four-neck recommended)
-
Mechanical stirrer
-
Heating mantle with temperature control
-
Condenser with a drying tube
-
Addition funnel
-
Standard glassware for work-up and purification
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Reaction Procedure
-
Vilsmeier Reagent Formation: In a four-neck round-bottom flask equipped with a mechanical stirrer, a condenser with a drying tube, and an addition funnel, add anhydrous N,N-dimethylformamide (4 equivalents). Cool the flask in an ice bath.
-
Slowly add phosphorus oxychloride (5 equivalents) dropwise via the addition funnel with vigorous stirring. Maintain the temperature below 20°C during the addition, as the reaction is exothermic.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. The Vilsmeier reagent is formed in situ.
-
Reaction with this compound: To the prepared Vilsmeier reagent, add this compound (1 equivalent) portion-wise, ensuring the temperature does not rise excessively.
-
Once the addition is complete, heat the reaction mixture to 90-100°C and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Carefully and slowly pour the reaction mixture onto the ice-water with vigorous stirring in a well-ventilated fume hood. This quenching process is highly exothermic and releases HCl gas.
-
Neutralize the acidic solution to a pH of 6-8 by the slow addition of a saturated sodium acetate solution or a dilute sodium hydroxide solution. Keep the mixture cool with an ice bath during neutralization.
-
The product will precipitate out of the solution. Stir the suspension in the cold for an additional hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Dry the product under vacuum to obtain the crude 4-amino-2,6-dichloro-5-formylpyrimidine.
Purification
The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or an ethanol/water mixture.
Logical Workflow and Applications
The primary application of 4-amino-2,6-dichloro-5-formylpyrimidine is as a versatile intermediate in the synthesis of more complex heterocyclic compounds, particularly purine (B94841) analogs, which have significant therapeutic applications.[4][8]
Caption: Synthetic pathway from this compound to therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 8. Method For Producing 2 Amino 4, 6 Dichloro 5 Formamidopyrimidine [quickcompany.in]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-2,6-dihydroxypyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-amino-2,6-dihydroxypyrimidine, a crucial intermediate in the pharmaceutical and agrochemical industries.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, helping users diagnose and resolve problems to improve reaction yield and product purity.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield, or no desired product was formed. What are the potential causes and how can I rectify this?
-
Answer: Low or no yield is a frequent problem in pyrimidine (B1678525) synthesis. The primary causes often revolve around the quality of starting materials, reaction conditions, and the base used.
-
Moisture Contamination: The presence of water can significantly hinder the reaction. Ensure all starting materials, including urea (B33335), cyanoacetate (B8463686), and the solvent (typically ethanol (B145695) or methanol), are anhydrous. Dry the glassware thoroughly before use and conduct the reaction under an inert, dry atmosphere (e.g., nitrogen or argon).
-
Ineffective Base: The cyclocondensation reaction requires a strong base, such as sodium ethoxide or sodium methoxide (B1231860). Ensure the base is freshly prepared or has been stored under appropriate anhydrous conditions to maintain its reactivity. The molar ratio of the base to the reactants is also critical and should be optimized.
-
Incorrect Reaction Temperature: The reaction temperature needs to be carefully controlled. While the reaction is often carried out at reflux, excessively high temperatures can lead to the decomposition of reactants or products, while temperatures that are too low will result in an incomplete reaction. Monitor the reaction temperature closely throughout the process.
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time.
-
Improper pH for Precipitation: The final product is typically isolated by acidifying the reaction mixture. The pH at which the product precipitates is crucial for maximizing yield. Adjust the pH carefully, as a pH that is too low or too high can lead to the product redissolving or the precipitation of impurities. A pH range of 7.0-7.5 is often cited for optimal precipitation.[2]
-
Issue 2: Product is Impure or Contaminated with Side-Products
-
Question: My final product shows significant impurities. What are the likely side-products and how can I improve the purity?
-
Answer: Impurities in the final product can arise from side reactions or unreacted starting materials.
-
Isomer Formation: A common impurity is the isomeric 2-amino-4,6-dihydroxypyrimidine (B16511). The formation of this isomer can be influenced by the reaction conditions. Careful control of temperature and the rate of addition of reactants can help minimize its formation.
-
Hydrolysis of Cyanoacetate: The ester group of ethyl or methyl cyanoacetate can be hydrolyzed under the basic reaction conditions, especially in the presence of moisture. This leads to the formation of cyanoacetic acid, which will not participate in the desired cyclization.
-
Purification: Recrystallization is a common method for purifying the final product. Selecting an appropriate solvent system is key to effectively removing impurities. Washing the filtered product with cold water and then ethanol can also help remove soluble impurities.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely reported method is the cyclocondensation reaction of an alkyl cyanoacetate (such as ethyl cyanoacetate or methyl cyanoacetate) with urea in the presence of a strong base like sodium ethoxide or sodium methoxide in an alcoholic solvent.[2][4] This one-pot synthesis is generally favored for its simplicity and relatively good yields.
Q2: How critical is the purity of the starting materials?
A2: The purity of the starting materials is paramount for achieving a high yield and a clean product. Urea should be of high purity and dry. The cyanoacetate should be free of significant impurities. The alcohol used as a solvent must be anhydrous, as the presence of water can quench the strong base and lead to unwanted side reactions.
Q3: What is the optimal pH for precipitating the final product?
A3: The optimal pH for precipitating this compound from the reaction mixture is typically in the neutral to slightly acidic range. A pH of 7.0-7.5 is often recommended.[2] It is advisable to add the acid slowly while monitoring the pH to avoid over-acidification, which could lead to the dissolution of the product.
Q4: Can guanidine (B92328) be used instead of urea in this synthesis?
A4: Yes, guanidine can be used in place of urea. The reaction with guanidine and a malonic acid diester will lead to the formation of 2-amino-4,6-dihydroxypyrimidine derivatives.[5] However, for the synthesis of this compound, urea is the correct nitrogen-containing reactant to condense with a cyanoacetate.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at different time intervals and running them on a TLC plate against the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. This allows for the determination of the reaction's endpoint.
Experimental Protocols
Protocol 1: Synthesis of this compound from Ethyl Cyanoacetate and Urea
This protocol is a generalized procedure based on common literature methods.
Materials:
-
Sodium metal
-
Anhydrous Ethanol
-
Ethyl Cyanoacetate
-
Urea
-
Hydrochloric Acid (or Acetic Acid)
-
Distilled Water
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, carefully dissolve sodium metal in anhydrous ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
-
Reaction Mixture: Once all the sodium has reacted and the solution has cooled, add ethyl cyanoacetate to the flask. Stir the mixture for a short period.
-
Addition of Urea: Add urea to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain this temperature for several hours. The reaction progress should be monitored by TLC.
-
Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly add hydrochloric acid or acetic acid to neutralize the mixture and adjust the pH to approximately 7.0-7.5 to precipitate the product.
-
Isolation and Purification: Filter the precipitated solid and wash it with cold distilled water, followed by a wash with cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified product in a vacuum oven.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for Pyrimidine Synthesis
| Starting Materials | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl Cyanoacetate, Urea | Sodium Ethoxide | Ethanol | Reflux | 2 | ~80 | [4] |
| Methyl Cyanoacetate, Urea | Sodium Methoxide | Methanol | 65-80 | 3-4 | Not specified for intermediate | [2] |
| Guanidine nitrate, Methyl cyanoacetate | Sodium Methoxide | Methanol | Reflux | 4 | 95 (for 2,4-diamino-6-hydroxypyrimidine) | [6] |
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting guide for low product yield.
References
- 1. nbinno.com [nbinno.com]
- 2. CN111039876A - Preparation method of 4-amino-2, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 3. journals.iau.ir [journals.iau.ir]
- 4. CN105646373A - Preparation method of 4-amino-2,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 5. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
common side reactions in 4-amino-2,6-dihydroxypyrimidine synthesis and their avoidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 4-amino-2,6-dihydroxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and established method is the Traube pyrimidine (B1678525) synthesis, which involves the condensation of ethyl cyanoacetate (B8463686) with a urea (B33335) or guanidine (B92328) derivative under basic conditions. This one-pot reaction is valued for its simplicity and relatively high yields when optimized.
Q2: What are the critical parameters to control during the synthesis?
A2: Successful synthesis with high yield and purity hinges on the careful control of several key parameters:
-
pH of the reaction medium: This is crucial for both the condensation reaction and the subsequent precipitation of the product.
-
Reaction Temperature: Temperature affects the rate of reaction and the formation of potential side products.
-
Stoichiometry of Reactants: The molar ratio of ethyl cyanoacetate to the urea/guanidine source and the base is critical to drive the reaction to completion and minimize unreacted starting materials.
-
Purity of Starting Materials: The use of high-purity ethyl cyanoacetate and urea/guanidine is recommended to avoid introducing impurities that can participate in side reactions.
Q3: What are the common side reactions I should be aware of?
A3: The primary side reactions of concern include:
-
Hydrolysis of the intermediate salt: The sodium salt of this compound is susceptible to hydrolysis, which can lead to ring-opening and a reduction in the final product yield.
-
Self-condensation of ethyl cyanoacetate: Under strongly basic conditions, ethyl cyanoacetate can undergo self-condensation, leading to the formation of undesired byproducts and consumption of the starting material.
-
Formation of colored impurities: In downstream processing, particularly during acidification or chlorination steps for derivative synthesis, colored byproducts can form, complicating purification.[1]
-
Incomplete reaction: Suboptimal conditions can lead to incomplete conversion of starting materials, which will contaminate the final product.
Q4: How can I monitor the progress of the reaction and the purity of my product?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is a highly effective method for monitoring the reaction progress and assessing the purity of the final product. A validated LC-MS method can be used for the qualitative and quantitative analysis of this compound and its potential impurities.
Troubleshooting Guides
Problem 1: Low Product Yield
Low yields are a common issue and can often be attributed to several factors. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Corrective Action |
| Hydrolysis of the intermediate sodium salt | After the initial condensation, carefully control the pH during the workup. Avoid excessively acidic or basic conditions for prolonged periods. Promptly isolate the product after precipitation. |
| Self-condensation of ethyl cyanoacetate | Optimize the concentration of the base. Use the minimum effective amount of sodium ethoxide or sodium methoxide (B1231860). Consider the slow, controlled addition of the base to the reaction mixture to avoid localized high concentrations. |
| Incomplete reaction | Ensure the stoichiometry of the reactants is correct. A slight excess of the urea or guanidine component may be beneficial. Verify the reaction temperature and allow for sufficient reaction time, monitoring by HPLC for completion. |
| Suboptimal precipitation pH | The pH for precipitation is critical. Adjust the pH carefully to the isoelectric point of this compound to ensure maximum precipitation. A pH of approximately 6 has been shown to give high yields. |
Problem 2: Product Contamination and Discoloration
Impurities and color can significantly impact the quality of the final product.
| Potential Cause | Recommended Corrective Action |
| Presence of unreacted starting materials | Optimize reaction stoichiometry and time as described above. Recrystallization of the final product from a suitable solvent, such as water or ethanol, can effectively remove unreacted starting materials. |
| Formation of colored byproducts | The formation of colored impurities is often associated with acidification steps.[1] Ensure that the acidification is carried out slowly and with cooling. The use of a milder acid for pH adjustment can also be beneficial. Activated carbon treatment of the product solution before final crystallization can help remove colored impurities. |
| Side products from ethyl cyanoacetate self-condensation | In addition to optimizing the base concentration, ensure that the reaction temperature is not excessively high, as this can promote side reactions. Purification by recrystallization is the most effective method to remove these byproducts. |
Experimental Protocols
High-Yield Synthesis of 2-Amino-4,6-dihydroxypyrimidine
This protocol is optimized for high yield and purity.
Materials:
-
Guanidine nitrate (B79036)
-
Diethyl malonate
-
Sodium methoxide
-
Anhydrous ethanol
-
10% Hydrochloric acid solution
Procedure:
-
In a 500 mL four-necked flask equipped with a mechanical stirrer, add 30.52 g (0.25 mol) of guanidine nitrate and 100 mL of anhydrous ethanol.
-
Begin stirring and slowly add 250 mL of a 2.5 M sodium methoxide solution in ethanol. Continue stirring until the guanidine nitrate is completely dissolved, and then incubate for 30 minutes.
-
Slowly add 41.64 g (0.26 mol) of diethyl malonate dropwise to the reaction flask.
-
Heat the reaction mixture to 65°C and maintain this temperature for 6 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure to obtain an off-white solid.
-
Add 60 mL of water to the reaction flask to dissolve the solid.
-
Carefully adjust the pH of the solution to 6 using a 10% dilute hydrochloric acid solution to precipitate the product.
-
Collect the precipitated solid by suction filtration and wash it with water.
-
Dry the product in a blast oven at 60°C to a constant weight.
Expected Outcome: This procedure can yield approximately 30.56 g of a white product (96.1% yield) with a purity of 99.7% as determined by HPLC.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of 4-Amino-2,6-dihydroxypyrimidine by Crystallization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-amino-2,6-dihydroxypyrimidine by crystallization. It is intended for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below. Note the conflicting reports on its solubility in water, which may depend on the specific crystalline form or purity of the material.
| Property | Value | Source(s) |
| Molecular Formula | C4H5N3O2 | [1][2] |
| Molecular Weight | 127.10 g/mol | [1][2] |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | ≥360 °C | [1][3] |
| Solubility in Water | Very soluble / Slightly soluble | [1][3] |
Experimental Protocol: Cooling Crystallization
This protocol provides a general procedure for the purification of this compound by cooling crystallization. The choice of solvent is critical and may require screening. Given that the compound is reportedly soluble in water, water is a good starting point. For other options, consider solvents commonly used for pyrimidine (B1678525) derivatives, such as ethanol, acetone, or mixtures with water.[4]
Materials:
-
Crude this compound
-
High-purity solvent (e.g., deionized water, ethanol)
-
Erlenmeyer flask
-
Heat source (e.g., hot plate)
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to facilitate dissolution. Continue to add small portions of the hot solvent until the compound is completely dissolved.[5]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should occur as the solution cools and the solubility of the compound decreases.[4][5]
-
Yield Maximization: To maximize the yield of crystals, place the flask in an ice bath for a period after it has reached room temperature.[4][5]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4][5]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[4]
-
Drying: Dry the crystals thoroughly to remove any residual solvent.
Troubleshooting and FAQs
This section addresses common issues that may be encountered during the crystallization of this compound.
Q1: I'm observing conflicting information about the solubility of this compound in water. One source says "very soluble"[1] and another says "slightly soluble"[3]. Which is correct?
This discrepancy could be due to several factors, including the presence of impurities, different polymorphic forms of the compound, or variations in the experimental conditions under which solubility was determined. It is recommended to start with the assumption that it has moderate solubility and to experimentally determine the solubility in your specific solvent system.
Q2: No crystals are forming after the solution has cooled. What should I do?
This is a common issue that can arise from several factors:
-
The solution may not be supersaturated: You may have used too much solvent. Try evaporating some of the solvent to increase the concentration of the compound and then allow it to cool again.[6]
-
The compound may be too soluble in the chosen solvent: If the compound remains highly soluble even at low temperatures, you will need to select a different solvent or a solvent/anti-solvent system.[5] A good crystallization solvent is one in which the compound has high solubility at high temperatures and low solubility at low temperatures.[5]
Q3: My compound has precipitated as an oil or an amorphous solid, not as crystals. How can I fix this?
Oiling out or amorphous precipitation often occurs when the solution is supersaturated or cools too quickly.[4] To encourage crystal growth:
-
Ensure slow cooling: Allow the flask to cool to room temperature on a benchtop before moving it to an ice bath. Insulating the flask can also help to slow the cooling rate.[4][6]
-
Use a seed crystal: If you have a pure crystal of this compound, adding it to the cooled solution can induce crystallization.[4]
-
Re-dissolve and add more solvent: Reheat the solution to redissolve the precipitate, add a small amount of additional solvent, and then cool it slowly again.[6]
Q4: The yield of my recrystallized product is very low. How can I improve it?
A low yield can be caused by several factors:
-
Using too much solvent: This will result in a significant amount of your compound remaining in the mother liquor.[6] Before discarding the filtrate, you can test for remaining product by evaporating a small amount to see if a residue forms.[6]
-
Premature crystallization: If the solution cools too quickly during the initial hot filtration (if performed), some product may be lost. Ensure your funnel and flask are pre-heated.
-
Incomplete cooling: Ensure the solution has been thoroughly cooled in an ice bath to minimize the amount of dissolved product.[5]
Q5: After crystallization, my product is still impure. What are the next steps?
If a single crystallization step does not sufficiently purify your product, you have a couple of options:
-
Second Recrystallization: Perform a second crystallization using a different solvent system.[4]
-
Column Chromatography: If impurities have a similar solubility profile to your desired compound, column chromatography may be a more effective purification technique.[4][7]
Diagrams
Troubleshooting Crystallization Workflow
Caption: A flowchart for troubleshooting the crystallization of this compound.
References
troubleshooting low yield in the chlorination of 4-amino-2,6-dihydroxypyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing challenges associated with the chlorination of 4-amino-2,6-dihydroxypyrimidine to synthesize 4-amino-2,6-dichloropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective chlorinating agent for converting this compound?
A1: The most widely used and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).[1] This reagent is particularly well-suited for the chlorination of hydroxypyrimidines. The reaction is often carried out in the presence of a tertiary amine base, such as N,N-dimethylaniline or pyridine (B92270), which acts as an acid scavenger.[1][2]
Q2: My chlorination reaction is resulting in a low yield or is not going to completion. What are the potential causes and how can I address them?
A2: Incomplete chlorination and low yields can be attributed to several factors:
-
Insufficient Reagent: Ensure an adequate molar excess of phosphorus oxychloride is used. Some protocols recommend a molar ratio of POCl₃ to the starting pyrimidine (B1678525) from approximately 2.8:1 to 9:1, depending on the specific conditions.[1][2]
-
Low Reaction Temperature: The reaction generally requires heating. Temperatures can range from 60°C to reflux (around 107°C), and in some solvent-free methods, temperatures as high as 160°C have been employed.[1][3]
-
Short Reaction Time: The reaction time is crucial for completion and can vary from a few hours to 8 hours or more, depending on the temperature and scale of the reaction.[1]
-
Poor Quality of POCl₃: Phosphorus oxychloride is sensitive to moisture. Using old or improperly stored POCl₃ can lead to reduced reactivity. It is advisable to use a fresh or distilled batch of the reagent.[1]
-
Presence of Moisture: Ensure all glassware is thoroughly dried before use, as water will react with POCl₃ and diminish its effectiveness.[1][4]
Q3: I am observing a significant amount of byproducts. What are the common side reactions and how can they be minimized?
A3: A common side reaction is the formation of phosphorylated intermediates.[1] To minimize side reactions and the formation of colored impurities, consider the following:
-
Temperature Control: Avoid excessive temperatures, as this can lead to decomposition and the formation of tar-like substances. A controlled heating profile is recommended.[1]
-
Proper Quenching: The reaction mixture should be carefully quenched by pouring it onto ice or into an ice-cold basic solution to neutralize acidic byproducts that can catalyze hydrolysis of the product back to the starting material.[4]
Q4: How can I purify the final product, 4-amino-2,6-dichloropyrimidine?
A4: The crude product can be purified by recrystallization.[1] If recrystallization is insufficient, column chromatography on silica (B1680970) gel can be employed.[1]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the chlorination of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive POCl₃, insufficient heating, or incorrect stoichiometry. | Use fresh or distilled POCl₃. Ensure the reaction is heated to the appropriate temperature (60-110°C) for a sufficient amount of time (4-8 hours). Verify the molar ratios of the reactants.[1] |
| Formation of a Dark, Tarry Residue | The reaction temperature is too high, leading to decomposition. | Maintain a controlled reaction temperature. Consider using a solvent to better manage the reaction temperature if using a neat protocol.[1] |
| Product is an Oily Substance Instead of a Solid | Presence of impurities or residual solvent. | Purify the product by recrystallization or column chromatography.[1] Ensure all solvent is removed under reduced pressure. |
| Product is Contaminated with Hydrolyzed Starting Material | Moisture contamination during the reaction or improper workup. | Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere. Quench the reaction mixture by pouring it slowly onto ice or into an ice-cold basic solution (e.g., NaHCO₃ or Na₂CO₃ solution) with vigorous stirring.[4] |
| Reaction is Sluggish or Does Not Go to Completion | Insufficient activation of the hydroxyl groups. | The addition of a tertiary amine base like pyridine or N,N-dimethylaniline can accelerate the reaction.[1][2][4] |
Data Presentation: Reaction Condition Comparison
The following table summarizes various reported chlorination procedures for this compound, providing a comparison of reaction conditions and reported yields.
| Chlorinating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| POCl₃ | N,N-dimethylaniline | None | 60-70 | 4 | ~86 | [2] |
| POCl₃ | Pyridine | None | 160 | 2 | 85 | [3] |
| POCl₃ | None | None | 97 | 17 | 85 | [5] |
| POCl₃ | Triethylamine | None | 20-80 | Not Specified | High | [6] |
| Vilsmeier Reagent | Not Applicable | Chloroform | Reflux | 4 | High | [7] |
Experimental Protocols
Protocol 1: Chlorination using POCl₃ and N,N-dimethylaniline[1][2]
-
Reaction Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, heating mantle, condenser, and an addition funnel, charge phosphorus oxychloride (3.63 mol) and this compound (1.03 mol).
-
Heating: Heat the mixture to 55-60°C with stirring.
-
Addition of Base: Slowly add N,N-dimethylaniline (2.10 mol) over a period of 3 hours, while maintaining the reaction temperature between 60-70°C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture for an additional hour at the same temperature.
-
Workup: Transfer the reaction mixture to a separate vessel containing 1.08 L of water, equipped with a cooling jacket and a stirrer. Maintain the temperature of the quench mixture at 40-50°C. After the addition, stir the mixture for 2 hours at 40-50°C.
-
pH Adjustment: Adjust the pH of the suspension to 2.5-3.5 with 50% aqueous sodium hydroxide.
-
Isolation: Cool the mixture to 20-25°C and stir for an additional 2 hours. Collect the solid product by filtration, wash with water, and dry.
Protocol 2: Solvent-Free Chlorination using POCl₃ and Pyridine[3]
-
Reaction Setup: In a sealed reactor, combine this compound (0.3 mol), phosphorus oxychloride (0.6 mol), and pyridine (0.3 mol).
-
Heating: Heat the sealed reactor to 160°C for 2 hours.
-
Cooling: Allow the reactor to cool to room temperature.
-
Workup: In a well-ventilated fume hood, carefully open the reactor and slowly pour the contents into approximately 100 mL of cold water (~0°C) with vigorous stirring.
-
pH Adjustment: Adjust the pH of the aqueous solution to 8-9 using a saturated sodium carbonate solution to precipitate the product.[1]
-
Isolation: Collect the solid product by filtration and wash with water.
Visualizations
Caption: Chemical transformation of this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Key parameters influencing reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 7. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
minimizing byproduct formation in guanidine condensation for pyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrimidines via guanidine (B92328) condensation with 1,3-dicarbonyl compounds. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the guanidine condensation reaction for pyrimidine (B1678525) synthesis?
A1: The most frequently encountered byproducts include:
-
Knoevenagel Condensation Products: These arise from the reaction between the aldehyde and the 1,3-dicarbonyl compound, forming an α,β-unsaturated dicarbonyl compound that may not cyclize efficiently.[1]
-
Michael Addition Adducts: Guanidine can act as a nucleophile and add to the β-carbon of the α,β-unsaturated intermediate (formed via Knoevenagel condensation) without subsequent cyclization, leading to an open-chain adduct.[1]
-
"Double Biginelli" or Bis-Adducts: This occurs when a second molecule of the dicarbonyl compound and aldehyde react with the initially formed pyrimidine. Increasing the amount of guanidine hydrochloride can help minimize the formation of this bis-adduct.[2]
-
Incomplete Cyclization Products: Linear intermediates, such as ureides or amidines, can result from incomplete cyclization.[3]
Q2: How does the choice of guanidine salt (e.g., hydrochloride vs. free base) affect the reaction?
A2: Using the hydrochloride salt of guanidine is common and often essential for the reaction to proceed efficiently.[4] The salt form can influence the acidity of the reaction medium, which is a critical parameter for catalysis.[1] Attempting the reaction with the free base may not yield the desired cyclocondensation product.[4]
Q3: What is the role of the catalyst in this reaction, and what are the common choices?
A3: The catalyst is crucial for promoting the condensation and cyclization steps. Both Brønsted acids (e.g., HCl) and Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) are used.[1] The choice of catalyst can significantly impact the reaction rate, yield, and the formation of byproducts. For instance, strong Brønsted acids may favor the Knoevenagel condensation pathway, while Lewis acids can enhance the desired Biginelli-type reaction.[1]
Q4: Can microwave irradiation improve my reaction outcome?
A4: Yes, microwave-assisted synthesis is a well-documented method for improving pyrimidine synthesis. It often leads to significantly shorter reaction times, higher yields, and can be a more environmentally friendly approach.[5][6][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired pyrimidine | - Suboptimal reaction temperature or time.- Inefficient catalyst.- Formation of byproducts (Knoevenagel, Michael adducts).- Impure starting materials. | - Monitor the reaction by TLC to determine the optimal reaction time.[8]- Experiment with different catalysts (e.g., switch from a Brønsted acid to a Lewis acid).[1]- Adjust the stoichiometry of reactants; a slight excess of guanidine can be beneficial.[2]- Ensure high purity of aldehydes, 1,3-dicarbonyl compounds, and guanidine. |
| Significant amount of Knoevenagel byproduct | - Reaction conditions favor the condensation of the aldehyde and dicarbonyl compound over the full cyclization. | - Switch to a milder catalyst or a Lewis acid catalyst.[1]- Lower the reaction temperature to control the rate of the Knoevenagel condensation.[1]- Consider a stepwise approach where the iminium intermediate is pre-formed by reacting the aldehyde and guanidine before adding the dicarbonyl compound.[1] |
| Formation of a "double Biginelli" or bis-adduct | - Molar ratio of guanidine to the other reactants is too low. | - Increase the molar ratio of guanidine hydrochloride. A twofold excess has been shown to be effective.[2] |
| Presence of open-chain intermediates (incomplete cyclization) | - Insufficient activation for the final ring-closing step.- Steric hindrance. | - Increase the reaction temperature or prolong the reaction time.[8]- Add a catalytic amount of a stronger acid to facilitate cyclization.[8]- If steric hindrance is an issue, consider modifying the substrates if possible. |
| Complex mixture of unidentified products | - Decomposition of starting materials or products under harsh conditions.- Multiple side reactions occurring simultaneously. | - Re-evaluate the reaction temperature and time; milder conditions may be necessary.- Simplify the reaction mixture by using a stepwise approach.- Ensure the solvent is appropriate for the reaction; polar solvents are generally preferred. |
Data Presentation
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 2-Aminopyrimidines
| Method | Key Reactants | Catalyst/Reagent | Solvent | Time | Yield (%) | Reference |
| Conventional Heating | Benzaldehyde, Ethyl Acetoacetate, Guanidine | Hydrochloric Acid | Ethanol (B145695) | 6-20 hours | Moderate | [7] |
| Microwave-Assisted | Aromatic Aldehyde, Ethyl Cyanoacetate (B8463686), Guanidine | Ethanolic NaOH | Ethanol | 7-12 min | 72-84% | [5] |
| Microwave-Assisted | Chalcones, Guanidine Hydrochloride | Basic Medium | Varies | Minutes | Excellent | [5] |
| Microwave-Assisted | Aldehyde, Ethyl Acetoacetate, Guanidine Nitrate (B79036) | Piperidine (B6355638) | Solvent-free | 5 min | Good | [6] |
Table 2: Effect of Catalyst on Pyrido[2,3-d]pyrimidine Synthesis (A related heterocyclic system)
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Nano-Fe₃O₄@SiO₂/SnCl₄ | 6-amino-2-(methylthio)pyrimidin-4(3H)-one, Aromatic Aldehydes, 1,3-indanedione | Water | 70 | 1.5 - 3 min | 94 - 99 | [9] |
| Nanocrystalline MgO | 6-aminouracil, Aromatic Aldehydes, Malononitrile | Water | 80 | Not Specified | High Efficiency | [9] |
| Diammonium Hydrogen Phosphate (DAHP) | 4(6)-aminouracil, Aromatic Aldehydes, Malononitrile | Aqueous Media | Reflux / MW | 5 - 10 min (MW) | 82 - 95 | [9] |
| L-Proline | 6-aminouracil, Aromatic Aldehydes, Malononitrile | DMF | 100 | 2 - 4 hours | 85 - 95 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis of 2-Aminodihydropyrimidinones [6]
This protocol is designed for a rapid and efficient synthesis, minimizing reaction time and byproduct formation.
-
Materials:
-
Aldehyde (1 mmol)
-
Ethyl cyanoacetate (1.2 mmol)
-
Guanidine nitrate (1.5 mmol)
-
Piperidine (2-3 drops)
-
-
Procedure: a. In a microwave-safe reaction vessel, combine the aldehyde, ethyl cyanoacetate, and guanidine nitrate. b. Add 2-3 drops of piperidine as a catalyst. c. Place the vessel in a microwave reactor and irradiate at 60% power (in a 600W oven) for 5 minutes. It is advisable to use successive irradiation intervals of 30-40 seconds with cooling periods to maintain a temperature of 90-100°C. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature. f. Quench the reaction by adding water (3 x 10 mL). g. Collect the solid product by filtration and recrystallize from ethanol to obtain the pure 2-aminodihydropyrimidinone.
Protocol 2: Minimizing Bis-Adduct Formation in the Biginelli Reaction with Guanidine [2]
This protocol adjusts the stoichiometry to favor the formation of the desired 2-aminodihydropyrimidine.
-
Materials:
-
Aldehyde (e.g., Benzaldehyde) (1 mmol)
-
1,3-Dicarbonyl compound (e.g., Ethyl Acetoacetate) (1 mmol)
-
Guanidine hydrochloride (2 mmol)
-
Base (e.g., NaHCO₃) (4 mmol)
-
Solvent (e.g., Ethanol)
-
-
Procedure: a. To a suitable reaction vessel, add the aldehyde, 1,3-dicarbonyl compound, guanidine hydrochloride, and base. b. Add the solvent and stir the mixture. c. Heat the reaction mixture under reflux or using microwave irradiation (e.g., 120°C). d. Monitor the reaction by TLC. e. After completion, cool the reaction mixture. f. Add cold water to the reaction mixture to precipitate the product. g. Filter the solid product and wash with water. h. The crude product can be further purified by trituration or recrystallization from a suitable solvent to remove any remaining bis-adduct.
Mandatory Visualizations
Caption: Main reaction pathway and competing byproduct formations.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. arts.units.it [arts.units.it]
- 3. Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
dealing with solubility issues of 4-amino-2,6-dihydroxypyrimidine in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4-amino-2,6-dihydroxypyrimidine (also known as 6-aminouracil) in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is generally characterized as having low solubility in common organic solvents and is only slightly soluble in water.[1][2][3] It is also slightly soluble in methanol (B129727).[1][3] Some sources indicate that it is slightly soluble in DMSO with heating.[4][5] One source reports it as "very soluble" in water, but this is inconsistent with other data and the compound's known properties.
Q2: Why is this compound poorly soluble in many solvents?
A2: The poor solubility of this compound can be attributed to its molecular structure. The presence of multiple hydrogen bond donors (amino and hydroxyl groups) and acceptors, along with its planar structure, allows for strong intermolecular hydrogen bonding in the solid state. This strong crystal lattice energy is difficult for many solvents to overcome.
Q3: What are the initial recommended solvents to try for dissolving this compound?
A3: Based on available data, polar aprotic solvents are the most promising for initial attempts at dissolution. We recommend starting with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), possibly with gentle heating. For some related pyrimidine (B1678525) derivatives, solubility has been found to be highest in DMF.
Q4: Can I use co-solvents to improve the solubility of this compound?
A4: Yes, using a co-solvent is a common and effective strategy. A small amount of a highly effective solubilizing agent like DMSO or DMF can be added to a primary solvent to increase the overall solvating power of the mixture. It is advisable to use the minimum amount of co-solvent necessary, as it can sometimes affect the reaction or purification process.
Q5: Is it possible to increase the aqueous solubility of this compound by adjusting the pH?
A5: Absolutely. As an amphoteric molecule with both acidic (hydroxyl groups) and basic (amino group) functionalities, the solubility of this compound is highly pH-dependent. In acidic conditions, the amino group can be protonated, forming a more soluble cationic species. In basic conditions, the hydroxyl groups can be deprotonated to form an anionic salt, which also exhibits increased aqueous solubility.
Troubleshooting Guides
Issue 1: My this compound is not dissolving sufficiently in the chosen reaction solvent.
This guide provides a systematic approach to address poor solubility at the start of your experiment.
Figure 1: Troubleshooting Workflow for Initial Dissolution.
Troubleshooting Steps:
-
Verify Purity: Impurities in either the this compound or the solvent can significantly impact solubility. Ensure you are using high-purity materials.
-
Initial Dissolution Methods:
-
Stirring: Ensure vigorous and continuous stirring.
-
Gentle Heating: Gently warm the mixture. For many pyrimidine derivatives, solubility increases with temperature.[6] Be cautious not to exceed the boiling point of the solvent or cause degradation of the compound.
-
Sonication: Use an ultrasonic bath to help break up solid aggregates and enhance dissolution.
-
-
Solvent Screening: If initial methods fail, perform small-scale solubility tests with a range of polar aprotic solvents such as DMSO, DMF, and N-methyl-2-pyrrolidone (NMP).
-
Co-solvency: If a single solvent is insufficient, introduce a co-solvent. A common approach is to dissolve the compound in a minimal amount of a strong solvent (e.g., DMSO) and then slowly add the primary reaction solvent.
-
Salt Formation: For reactions in aqueous or protic solvents, consider converting the compound to its salt form to dramatically increase solubility (see Experimental Protocol 2).
Issue 2: The reaction is sluggish or incomplete, likely due to poor solubility of the starting material.
This guide focuses on strategies to employ when solubility is limiting reaction kinetics.
Figure 2: Strategies to Improve Reaction Rate Limited by Solubility.
Troubleshooting Steps:
-
Increase Temperature: Raising the reaction temperature can increase both the solubility of the starting material and the reaction rate. Monitor for potential degradation of reactants or products.
-
Introduce a Co-solvent: Adding a small percentage of a co-solvent like DMSO or DMF can help to better solvate the this compound without drastically changing the overall reaction medium. In some syntheses of substituted pyrimidines, the use of methanol or ethanol (B145695) is crucial to at least partially dissolve the pyrimidine starting material.
-
Phase-Transfer Catalysis: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst can help shuttle the deprotonated (and more soluble) pyrimidine from the aqueous phase to the organic phase where the reaction occurs.
-
Consider a More Soluble Derivative: If possible, temporarily modifying the this compound to a more soluble form (e.g., by protecting a hydroxyl group with a lipophilic group) could be an option, followed by a deprotection step.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Slightly Soluble[1][2][3] | Solubility is pH-dependent. |
| Methanol | Slightly Soluble[1][3] | May improve with heating. |
| Ethanol | Slightly Soluble | Often used as a reaction solvent for related compounds. |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble (Soluble with Heating)[4][5] | A good starting point for creating stock solutions. |
| N,N-Dimethylformamide (DMF) | Soluble | Often shows good solubility for related pyrimidine derivatives. |
| Acetone | Insoluble (Expected) | Generally not a good solvent for this class of compounds. |
| Dichloromethane | Insoluble (Expected) | Non-polar solvents are unlikely to be effective. |
Note: Quantitative solubility data for this compound is not widely available in the literature. The information above is based on qualitative descriptions and data from related compounds.
Experimental Protocols
Protocol 1: General Procedure for Determining Solubility
This protocol provides a method to quantitatively determine the solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Chosen solvent (e.g., water, ethanol, DMSO)
-
Sealed vials
-
Constant temperature shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Place the vial in a constant temperature shaker and agitate for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved this compound using a pre-calibrated HPLC or UV-Vis method.
-
Calculate the solubility in the desired units (e.g., mg/mL or g/100mL).
Protocol 2: Preparation of the Sodium Salt of this compound for Enhanced Aqueous Solubility
This protocol describes the in-situ formation of the more water-soluble sodium salt.
Materials:
-
This compound
-
Sodium methoxide (B1231860) or Sodium hydroxide (B78521)
-
Methanol or Water
-
Reaction vessel
Procedure:
-
To a suspension of this compound in the reaction solvent (e.g., water or methanol), add one to two equivalents of a strong base such as sodium hydroxide or sodium methoxide.
-
Stir the mixture at room temperature. The solid should gradually dissolve as the sodium salt is formed.
-
The resulting solution of the sodium salt can then be used directly in the subsequent reaction step. In some published procedures, the formation of the sodium salt of a related pyrimidine in ethanol or methanol is a key step to enable its reaction.
Protocol 3: Example Reaction - Williamson Ether Synthesis with a Poorly Soluble Nucleophile
This protocol provides a generalized approach for a Williamson ether synthesis, adapted for the low solubility of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Base (e.g., sodium hydride, potassium carbonate)
-
Solvent/Co-solvent system (e.g., DMF, DMSO/THF)
-
Reaction vessel with inert atmosphere capabilities
Procedure:
-
In a dry reaction vessel under an inert atmosphere, suspend this compound in a suitable polar aprotic solvent such as DMF.
-
Add a strong base (e.g., 2.2 equivalents of sodium hydride) portion-wise at 0 °C to deprotonate the hydroxyl groups. Stir until the evolution of hydrogen gas ceases and the mixture becomes more homogeneous.
-
Slowly add the alkyl halide (2.0 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 50-80 °C to ensure sufficient reaction rate, given the likely heterogeneous nature of the mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench by carefully adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102344451B - Method for preparing caffeine - Google Patents [patents.google.com]
- 4. lookchem.com [lookchem.com]
- 5. ThermoML:J. Chem. Eng. Data 2018, 63, 11, 4234-4240 [trc.nist.gov]
- 6. benchchem.com [benchchem.com]
how to control regioselectivity in reactions of 4-amino-2,6-dichloropyrimidine
This guide provides technical support for researchers, scientists, and drug development professionals working with 4-amino-2,6-dichloropyrimidine (B161716). It addresses common challenges in controlling regioselectivity during substitution reactions and offers practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the reactive sites on 4-amino-2,6-dichloropyrimidine for substitution reactions?
The primary reactive sites are the two carbon atoms bearing chlorine atoms, C2 and C6. The pyrimidine (B1678525) ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The two ring nitrogens strongly withdraw electron density, activating the C2 and C6 positions for nucleophilic attack.[1][2]
Q2: Are the C2 and C6 positions electronically equivalent?
No, they are not equivalent. The amino group at the C4 position is an electron-donating group through resonance, which modulates the electrophilicity of the C2 and C6 positions differently. Generally, positions para (C6) and ortho (C2) to the ring nitrogens are most activated. The influence of the C4-amino group makes the electronic environment at C2 and C6 distinct, which is a key factor in controlling regioselectivity.[3]
Q3: Which position, C2 or C6, is generally more reactive towards nucleophiles?
In symmetrically substituted 4,6-dichloropyrimidines, the positions are equivalent. However, the C4-amino group in 4-amino-2,6-dichloropyrimidine breaks this symmetry. In general for pyrimidines, the C4(6) positions are more susceptible to nucleophilic attack than the C2 position.[1][2] This is due to better stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at positions ortho or para to the ring nitrogens.[1][2] Therefore, substitution at C6 is often kinetically favored under standard SNAr conditions.
Q4: What are the primary methods to control regioselectivity between the C2 and C6 positions?
Regioselectivity is a sensitive balance of electronic and steric factors that can be controlled by carefully selecting reaction conditions.[4][5] The key factors include:
-
Nature of the Nucleophile: Steric bulk and nucleophilicity can influence the site of attack.
-
Reaction Conditions: Temperature, solvent, and the choice of base can significantly alter the product ratio.[4]
-
Catalyst and Ligand Choice: In palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki), the ligand plays a critical role in directing the substitution to a specific position.[3][4]
Troubleshooting Guide
Problem 1: My reaction is producing a difficult-to-separate mixture of C2 and C6 substituted isomers.
-
Potential Cause: The intrinsic selectivity under your current reaction conditions is low. This is common in SNAr reactions with certain nucleophiles.[4]
-
Recommended Solutions:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can sometimes enhance the kinetic preference for the more reactive C6 position.
-
Solvent Screening: The polarity of the solvent can influence the stability of the Meisenheimer intermediates for C2 and C6 attack differently. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMAc) to non-polar (e.g., toluene, dioxane).[3]
-
Switch to a Catalyzed Reaction: Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, often offer significantly higher regioselectivity compared to non-catalyzed SNAr.[6] The choice of ligand is crucial for directing the selectivity.
-
Problem 2: I am trying to achieve substitution at the less reactive C2 position, but I'm getting low yield or no reaction.
-
Potential Cause: The reaction conditions are not sufficient to overcome the kinetic barrier for C2 substitution, leading to preferential C6 substitution or no reaction.
-
Recommended Solutions:
-
Increase Reaction Temperature: Higher temperatures may be required to drive the reaction at the less activated C2 site, especially in catalyst-free SNAr reactions.[3]
-
Use a Stronger Base/More Nucleophilic Reagent: Forcing conditions may be necessary. In Pd-catalyzed couplings, a strong base like NaOtBu or LiHMDS can be effective.[3][4]
-
Employ a Palladium Catalyst with a Specific Ligand: For C-N or C-C bond formation, ligand screening is essential. Bulky, electron-rich phosphine (B1218219) ligands can sometimes favor substitution at sterically hindered or less reactive sites.[3] For some dichloropyrimidines, specific N-heterocyclic carbene (NHC) ligands have been shown to favor C2 coupling.[7]
-
Problem 3: I am observing hydrolysis of a chloro-substituent to a hydroxyl group.
-
Potential Cause: Presence of water in the reaction mixture. The chloro groups on the electron-deficient pyrimidine ring are susceptible to hydrolysis.
-
Recommended Solutions:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[3]
-
Avoid Alcoholic Solvents if Solvolysis is an Issue: If you are using an alcohol as a solvent, you may observe competing substitution by the solvent itself (solvolysis). Switching to a non-nucleophilic solvent like dioxane, toluene, or DMF is recommended.[3]
-
Data Presentation
The regioselectivity of amination reactions is highly dependent on the chosen methodology. Palladium-catalyzed methods generally provide superior control over traditional SNAr.
Table 1: Representative Comparison of Buchwald-Hartwig vs. SNAr for Amination of a Dichloropyrimidine (Data based on a similar 6-aryl-2,4-dichloropyrimidine system, illustrating the principle of catalyst-controlled regioselectivity)[6]
| Method | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | C4:C2 Isomer Ratio* | Yield (%) |
| Buchwald-Hartwig | Pd(OAc)₂, dppb, LiHMDS | THF | 0 | 1 | >99:1 | 95 |
| SNAr | K₂CO₃ | DMAc | 25 | 24 | 70:30 | Not Reported |
Note: For 4-amino-2,6-dichloropyrimidine, the ratio would be C6:C2. This table demonstrates the principle of enhanced selectivity with Pd-catalysis.
Key Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a typical catalyst-free amination reaction.
-
Reagents & Equipment:
-
4-Amino-2,6-dichloropyrimidine (1.0 mmol, 1 equiv)
-
Amine nucleophile (1.0-1.2 mmol, 1.0-1.2 equiv)
-
Anhydrous Potassium Carbonate (2.0-4.0 mmol, 2-4 equiv)
-
Anhydrous DMF (5-10 mL)
-
Reaction vial with a magnetic stir bar
-
Heating plate
-
-
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add 4-amino-2,6-dichloropyrimidine, the desired amine, and anhydrous potassium carbonate.[3]
-
Add anhydrous DMF.
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 140 °C) with vigorous stirring.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).[3]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a method for achieving higher regioselectivity in C-N bond formation.
-
Reagents & Equipment:
-
Palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., DavePhos, 4-10 mol%)
-
Base (e.g., NaOtBu, 1.2-1.5 mmol)
-
4-Amino-2,6-dichloropyrimidine (1.0 mmol, 1 equiv)
-
Amine (1.2-2.0 mmol, 1.2-2.0 equiv)
-
Anhydrous solvent (e.g., dioxane or toluene, 5-10 mL)
-
Schlenk tube, inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.[3]
-
Add 4-amino-2,6-dichloropyrimidine and the desired amine.[3]
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.[1]
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualized Workflows and Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
preventing decomposition of 4-amino-2,6-dihydroxypyrimidine during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-amino-2,6-dihydroxypyrimidine during its synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through the condensation of a dialkyl malonate with guanidine (B92328) in the presence of a strong base.
Problem 1: Low Yield of the Final Product
A low yield of this compound is a frequent challenge. Several factors can contribute to this issue, from incomplete reactions to product degradation.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Ensure all reagents are dry and of high purity. Verify the molar ratios of reactants; an excess of guanidine and sodium alkoxide is often used to drive the reaction to completion. Extend the reflux time, monitoring the reaction progress by TLC. |
| Product Decomposition | Avoid prolonged exposure to strong basic conditions at high temperatures. While necessary for the reaction, these conditions can promote hydrolysis of the amino group or cleavage of the pyrimidine (B1678525) ring. It's a balance between reaction completion and minimizing degradation. Consider a lower reaction temperature for a longer duration. |
| Loss during Workup | The pH adjustment during precipitation is critical. Ensure the pH is brought to a neutral range (around 6-7) for maximum precipitation.[1] Avoid making the solution too acidic, as the product has some solubility in acidic media. Wash the precipitate with cold water and ethanol (B145695) to minimize dissolution. |
| Side Reactions | The condensation of malonates with guanidine can sometimes lead to the formation of by-products. Ensure the reaction temperature is controlled as excessively high temperatures can promote side reactions.[2] |
Problem 2: Product Discoloration (Yellow to Brown Precipitate)
The desired product is typically a white to off-white or pale-yellow crystalline powder. Significant discoloration can indicate the presence of impurities, which may arise from decomposition or side reactions.
| Potential Cause | Recommended Solution |
| Presence of Impurities | Impurities from starting materials or side-products from the reaction can cause discoloration. Ensure high-purity starting materials are used. |
| Thermal Decomposition | Overheating during the reaction or drying can lead to thermal decomposition and the formation of colored by-products. Maintain the recommended reaction temperature and dry the final product under vacuum at a moderate temperature (e.g., 50-60°C). |
| Oxidation | While not extensively reported, exposure to air for prolonged periods at high temperatures in the basic reaction mixture could potentially lead to oxidative degradation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this. |
Problem 3: Difficulty in Precipitating the Product
The product is typically isolated by neutralizing the basic reaction mixture to induce precipitation. If the product fails to precipitate or the precipitation is incomplete, consider the following:
| Potential Cause | Recommended Solution |
| Incorrect pH | The solubility of this compound is pH-dependent. Use a calibrated pH meter to ensure the final pH of the solution is neutral. Add the acid slowly with vigorous stirring to avoid localized pH changes. |
| Insufficient Concentration | If the reaction volume is too large, the product concentration may be below its solubility limit even at the optimal pH. If possible, concentrate the solution by evaporating some of the solvent before precipitation. |
| Formation of a Soluble Salt | Ensure that the base has been fully neutralized. In some cases, the sodium salt of the product might be soluble. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most widely used method is the condensation of a dialkyl malonate (e.g., diethyl malonate or dimethyl malonate) with guanidine.[3] This reaction is typically carried out in the presence of a strong base, such as sodium methoxide (B1231860) or sodium ethoxide, in an alcoholic solvent (methanol or ethanol). The reaction mixture is heated under reflux, followed by cooling and neutralization with an acid (e.g., acetic acid or hydrochloric acid) to precipitate the product.[1]
Q2: What are the likely decomposition pathways for this compound during synthesis?
While specific studies on the decomposition during synthesis are limited, based on the chemistry of pyrimidines, two primary degradation routes are plausible under the strong basic and high-temperature conditions of the synthesis:
-
Hydrolysis of the exocyclic amino group: The amino group at the 4-position can be susceptible to hydrolysis, which would lead to the formation of 2,4,6-trihydroxypyrimidine (barbituric acid).
-
Pyrimidine ring cleavage: Prolonged exposure to hot alkali can lead to the cleavage of the pyrimidine ring.[4][5] This would result in various smaller, open-chain molecules. The biological degradation of pyrimidines involves ring opening, suggesting the inherent susceptibility of the ring to cleavage.[6]
Q3: How can I monitor the purity of my synthesized this compound?
Several analytical techniques can be employed to assess the purity of the final product:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating the desired product from impurities. A reversed-phase column with a suitable mobile phase can provide a quantitative measure of purity.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the detection and identification of impurities. A method for detecting 2-amino-4,6-dihydroxypyrimidine (B16511) and its isomer as impurities has been developed using LC-MS.[8]
-
Melting Point: A sharp melting point at the expected temperature (>300 °C, often with decomposition) is a good indicator of purity.[9] A broad or depressed melting point suggests the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and help identify any significant impurities.
Q4: Are there any specific safety precautions I should take during the synthesis?
Yes, several safety precautions are necessary:
-
Strong Bases: Sodium metal, sodium methoxide, and sodium ethoxide are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Flammable Solvents: Methanol (B129727) and ethanol are flammable. Avoid open flames and use a heating mantle or oil bath for heating.
-
Guanidine Hydrochloride: While not highly toxic, it can be irritating. Avoid inhalation of dust and skin contact.
-
General Precautions: Always wear appropriate PPE. For detailed safety information, refer to the Safety Data Sheets (SDS) of all chemicals used.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a generalized procedure based on commonly reported methods.[1][3]
Materials:
-
Guanidine hydrochloride
-
Sodium methoxide or sodium metal
-
Anhydrous methanol or ethanol
-
Diethyl malonate or dimethyl malonate
-
Hydrochloric acid or acetic acid
-
Deionized water
Procedure:
-
Preparation of Sodium Alkoxide Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous methanol or ethanol to prepare a fresh sodium alkoxide solution. Alternatively, use commercially available sodium methoxide solution.
-
Reaction with Guanidine: To the sodium alkoxide solution, add guanidine hydrochloride. A precipitate of sodium chloride will form.
-
Addition of Malonate: To this mixture, slowly add diethyl malonate or dimethyl malonate.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Precipitation: Dissolve the resulting solid residue in a minimum amount of hot water. Carefully acidify the solution with hydrochloric acid or acetic acid to a pH of approximately 6-7 while stirring vigorously.
-
Isolation and Purification: Cool the mixture in an ice bath to complete the precipitation. Collect the white to pale-yellow precipitate by vacuum filtration. Wash the solid with cold deionized water and then with cold ethanol.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential decomposition pathways of this compound.
References
- 1. Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. CN111272897A - Method for detecting 2-amino-4,6-dihydroxypyrimidine and this compound in pemetrexed acid - Google Patents [patents.google.com]
- 9. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 4-Amino-2,6-dihydroxypyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-amino-2,6-dihydroxypyrimidine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when scaling up the process.
Issue 1: Low Reaction Yield
-
Question: My reaction yield for the synthesis of this compound is consistently lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low yields are a common challenge and can often be attributed to several factors throughout the experimental process. Key areas to investigate include reaction conditions, reagent quality, and product isolation. Inadequate reaction times can lead to incomplete conversion, while prolonged reaction times may increase the formation of byproducts. Monitoring the reaction progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to determine the optimal reaction time.[1] Furthermore, the purity of starting materials is crucial; ensure that the urea (B33335) and cyanoacetate (B8463686) are of high purity and completely dry, as moisture can lead to undesirable side reactions.[1]
Issue 2: Incomplete Reaction
-
Question: How can I confirm my reaction has gone to completion, and what steps should I take if it is incomplete?
-
Answer: An incomplete reaction is a frequent cause of low yields. To ensure the reaction proceeds to completion, several factors should be optimized. The choice of solvent is critical; anhydrous polar aprotic solvents such as absolute methanol (B129727) or absolute ethanol (B145695) are often preferred.[2] The reaction temperature should be carefully controlled; for the cyclization reaction, a reflux temperature of 65-80°C is recommended.[2] The duration of the reflux is also important, with a suggested time of 3-4 hours.[2] Finally, ensure that the molar ratios of your reactants are optimized.
Issue 3: Product Purification Challenges
-
Question: I am having difficulty purifying the final product, and I suspect the presence of impurities. What are the common impurities and the best practices for purification?
-
Answer: Purification is a critical step to obtain high-purity this compound. Common impurities can include unreacted starting materials or byproducts from side reactions. After the initial reaction, the product is often isolated as a salt. To obtain the final product, the filter cake is typically dissolved in water and the pH is adjusted to neutral (7.0-7.5) to precipitate the this compound.[2] Thorough washing of the precipitate is essential to remove any remaining soluble impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and cost-effective method involves the cyclization reaction of a cyanoacetate (such as methyl cyanoacetate or ethyl cyanoacetate) with urea in the presence of a base like sodium methoxide (B1231860) or sodium ethoxide.[2][3]
Q2: What is the role of the base in the synthesis?
A2: The base, typically sodium methoxide or sodium ethoxide, acts as a catalyst to facilitate the condensation and cyclization reaction between the cyanoacetate and urea.[3]
Q3: How can I monitor the progress of the reaction?
A3: As mentioned in the troubleshooting guide, reaction progress can be effectively monitored using chromatographic techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] This allows for the determination of the point of maximum conversion of starting materials to the desired product.
Q4: What are the typical solvents used in this synthesis?
A4: Anhydrous alcohols, such as absolute methanol or absolute ethanol, are commonly used as solvents for the cyclization reaction.[2]
Q5: What are the key safety precautions to consider during this synthesis?
A5: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. When working with sodium metal to prepare sodium methoxide or ethoxide, extreme caution is necessary as it is highly reactive with water.
Experimental Protocols
Synthesis of this compound from Cyanoacetate and Urea
This protocol is a synthesized representation of methods described in the literature.[2]
-
Reaction Setup: In a reaction vessel, add broken sodium blocks to an appropriate solvent (absolute methanol or absolute ethanol) and stir until the sodium is fully dissolved to form sodium methoxide or sodium ethoxide.
-
Addition of Reactants: Slowly add the cyanoacetate (methyl cyanoacetate or ethyl cyanoacetate) dropwise to the reaction mixture. After a period of reaction, add urea.
-
Reflux: Heat the reaction mixture to reflux (65-80°C) and maintain this temperature for 3-4 hours.[2]
-
Isolation of Intermediate: After the reaction is complete, cool the mixture to room temperature and filter to collect the solid product.
-
Purification: Dissolve the collected filter cake in water. Adjust the pH of the solution to neutral (7.0-7.5) with an appropriate acid, causing the this compound to precipitate.
-
Final Product Collection: Filter the precipitated product, wash it thoroughly with water, and dry to obtain the final product.
Data Presentation
| Parameter | Method 1 | Method 2 |
| Starting Materials | Methyl cyanoacetate, Urea, Sodium methylate | Ethyl cyanoacetate, Urea, Sodium ethoxide |
| Solvent | Methanol | Ethanol |
| Reaction Temperature | 65-70°C | Reflux |
| Reaction Time | 4 hours | 3-4 hours |
| Reported Yield | ~86.3% (for subsequent dimethoxy product)[3] | ~80% (for this compound)[3] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in synthesis.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-amino-2,6-dihydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-amino-2,6-dihydroxypyrimidine, also known as 6-aminouracil. The characterization of this pyrimidine (B1678525) derivative is crucial for researchers in drug discovery and development due to its structural similarity to nucleobases. This document presents experimental ¹H NMR data for this compound and compares it with predicted ¹³C NMR data, alongside experimental data for two alternative pyrimidine compounds: uracil (B121893) and 2-aminopyrimidine. Detailed experimental protocols and workflow visualizations are included to support researchers in their analytical work.
¹H and ¹³C NMR Data Comparison
The following tables summarize the experimental and predicted NMR spectral data for this compound and its structural analogs. All experimental data was obtained in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), a common solvent for this class of compounds.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | H-5 | -NH₂ | -NH (ring) | Other Protons |
| This compound | 4.426 ppm (s, 1H) | 6.16 ppm (s, 2H) | 9.9 ppm (br s, 2H) | - |
| Uracil | 5.40 ppm (d, 1H) | - | 10.96 ppm (br s, 2H) | 7.38 ppm (d, 1H, H-6) |
| 2-Aminopyrimidine | 6.57 ppm (t, 1H) | 6.34 ppm (s, 2H) | - | 8.32 ppm (d, 2H, H-4, H-6) |
s = singlet, d = doublet, t = triplet, br s = broad singlet
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | C-2 | C-4 | C-5 | C-6 |
| This compound (Predicted) | 152.1 ppm | 164.5 ppm | 75.9 ppm | 154.3 ppm |
| Uracil (Experimental) | 152.0 ppm | 164.9 ppm | 100.2 ppm | 142.1 ppm |
| 2-Aminopyrimidine (Experimental) | 163.1 ppm | 158.7 ppm | 110.1 ppm | 158.7 ppm |
Experimental Protocols
A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra for pyrimidine derivatives is outlined below. This protocol is designed to ensure data quality and reproducibility.
1. Sample Preparation:
-
Weigh 5-10 mg of the purified pyrimidine compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
2. NMR Spectrometer Setup:
-
Use a spectrometer with a minimum field strength of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
-
Tune and match the probe for the respective nucleus.
-
Shim the magnetic field to achieve optimal homogeneity.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
5. Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift referencing using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Workflow and Structural Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the structural relationships of the compared compounds.
Caption: Experimental workflow for NMR analysis.
Caption: Structural relationships of the compared pyrimidines.
A Comparative Guide to the Mass Spectrometry Analysis of 4-amino-2,6-dihydroxypyrimidine
For researchers, scientists, and professionals in drug development, the accurate quantification of 4-amino-2,6-dihydroxypyrimidine, a crucial pyrimidine (B1678525) derivative, is paramount for ensuring the quality and safety of pharmaceutical products. This guide provides a detailed comparison of analytical methodologies for the determination of this compound, with a primary focus on a highly sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method. The performance of this method is contrasted with alternative analytical techniques, supported by experimental data where available.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters of a validated LC-MS method for the analysis of this compound. As a point of comparison, typical performance characteristics of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a common alternative, are also presented.
| Parameter | LC-MS Method | HPLC-UV (Alternative) |
| Principle | Separation by liquid chromatography followed by detection based on mass-to-charge ratio. | Separation by liquid chromatography followed by detection based on UV absorbance. |
| Specificity | High (based on specific mass transitions). | Moderate to High (dependent on chromatographic resolution and spectral uniqueness). |
| Detection Limit (LOD) | 0.1865 ng/mL[1] | Typically in the low ng/mL to µg/mL range, depending on the chromophore. |
| Quantification Limit (LOQ) | 0.3730 ng/mL[1] | Typically in the ng/mL to µg/mL range. |
| Accuracy | 87.18% - 100.00%[1] | Generally high, with recoveries typically between 95-105%. |
| Precision | High | High, with RSD values typically <5%. |
| Linearity | High | High over a defined concentration range. |
| Sample Throughput | High | Moderate to High. |
Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method provides a robust and sensitive approach for the qualitative and quantitative analysis of this compound.
a. Sample Preparation:
A stock solution of this compound should be prepared in a suitable solvent, such as a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Working standards are then prepared by serial dilution of the stock solution to construct a calibration curve.
b. Chromatographic Conditions:
-
Chromatographic Column: Acclaim RSLC 120 C18 column.[1]
-
Mobile Phase: A gradient of two or more solvents is typically used to achieve optimal separation. The exact composition and gradient program should be optimized for the specific instrument and column.
-
Flow Rate: A typical flow rate for LC-MS analysis is in the range of 0.2 to 0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Quantitative Analysis Ion Pair: m/z 128.12 → m/z 68.08.[1]
-
Evaporation Temperature: 275 °C.[1]
-
Sheath Gas Pressure: 35 Arb.[1]
-
Auxiliary Gas Pressure: 7 Arb.[1]
-
Ion Transfer Tube Temperature: 325 °C.[1]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
a. Sample Preparation:
Similar to the LC-MS method, a stock solution is prepared and serially diluted to create calibration standards. The solvent should be compatible with the mobile phase.
b. Chromatographic Conditions:
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of polar compounds like pyrimidine derivatives.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of the analyte.
-
Flow Rate: Typical flow rates for conventional HPLC are in the range of 0.8 to 1.5 mL/min.
-
Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for this compound. This would need to be determined experimentally but is likely to be in the range of 260-280 nm.
c. Method Validation:
A full method validation according to ICH guidelines would be required to establish the linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) for this specific analyte.
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the logical relationship between these analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for the LC-MS analysis of this compound.
Caption: Logical comparison of LC-MS and HPLC-UV for the analysis of this compound.
References
A Comparative Analysis of 4-amino-2,6-dihydroxypyrimidine and 2-amino-4,6-dihydroxypyrimidine Reactivity for Researchers and Drug Development Professionals
An in-depth examination of the chemical reactivity of two isomeric aminodihydroxypyrimidines, 4-amino-2,6-dihydroxypyrimidine and 2-amino-4,6-dihydroxypyrimidine (B16511), reveals significant differences in their electronic properties and susceptibility to nucleophilic and electrophilic attack. These differences, crucial for synthetic strategy and drug design, are primarily governed by the position of the exocyclic amino group on the pyrimidine (B1678525) ring.
This guide provides a comparative overview of the reactivity of these two key heterocyclic building blocks, supported by available experimental data and established chemical principles. Detailed experimental protocols for representative transformations are also included to facilitate practical application in a research and development setting.
Executive Summary of Comparative Reactivity
The positional isomerism of the amino group in this compound and 2-amino-4,6-dihydroxypyrimidine leads to distinct electronic environments within the pyrimidine ring, directly impacting their reactivity. The key differentiating factor is the basicity of the molecules, which influences their nucleophilicity.
| Property | This compound | 2-amino-4,6-dihydroxypyrimidine |
| Predicted pKa | ~3.76 | ~7.45 |
| Basicity | Less Basic | More Basic |
| Nucleophilicity | Less Nucleophilic | More Nucleophilic |
| Reactivity towards Electrophiles | Generally less reactive | Generally more reactive |
| Reactivity in Nucleophilic Substitution (of corresponding dichloro-derivatives) | More reactive at C2/C6 | Less reactive at C4/C6 |
Note: The pKa values are predicted and serve as a quantitative estimation of basicity.
Tautomerism: A Key Consideration
Both this compound and 2-amino-4,6-dihydroxypyrimidine can exist in various tautomeric forms, primarily keto-enol and amino-imino tautomers. The predominant tautomer under specific reaction conditions will significantly influence the compound's reactivity. For instance, the keto forms are generally more susceptible to electrophilic attack at the 5-position, while the enol forms can react at the oxygen atoms. The dihydroxy- tautomers are often named as derivatives of uracil (B121893) (for the 4-amino isomer) or isocytosine (B10225) (for the 2-amino isomer).
Comparative Reactivity in Detail
Basicity and Nucleophilicity
The most significant difference between the two isomers lies in their basicity, as indicated by their predicted pKa values. 2-amino-4,6-dihydroxypyrimidine is predicted to be a considerably stronger base (pKa ≈ 7.45) than this compound (pKa ≈ 3.76).
This difference can be attributed to the electronic effects of the amino group's position. In the 2-amino isomer, the amino group can effectively donate electron density to the ring nitrogens, increasing their basicity. In the 4-amino isomer, this electron-donating effect is distributed differently and is less effective at increasing the overall basicity of the molecule.
A higher basicity generally correlates with increased nucleophilicity. Therefore, 2-amino-4,6-dihydroxypyrimidine is expected to be a better nucleophile than its 4-amino counterpart. This has direct implications for reactions where the pyrimidine ring acts as a nucleophile, such as in alkylation or acylation reactions.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
While the dihydroxy forms themselves are not typically substrates for SNAr, their corresponding dichloro-derivatives are excellent precursors for introducing a variety of nucleophiles. A comparative analysis of the reactivity of 4-amino-2,6-dichloropyrimidine (B161716) and 2-amino-4,6-dichloropyrimidine (B145751) provides valuable insights.
In pyrimidine systems, the C4 and C6 positions are generally more susceptible to nucleophilic attack than the C2 position. This is due to the better stabilization of the negatively charged Meisenheimer intermediate that forms during the reaction.[1]
The position of the amino group plays a crucial role in modulating the reactivity of the C-Cl bonds. In 4-amino-2,6-dichloropyrimidine, the amino group at the 4-position can donate electron density to the ring, which surprisingly further activates the C2 and C6 positions towards nucleophilic attack. Conversely, the amino group at the C2 position in 2-amino-4,6-dichloropyrimidine deactivates the adjacent C4 and C6 positions to a greater extent.[1]
Reactivity in Electrophilic Aromatic Substitution
The pyrimidine ring is generally electron-deficient and thus not highly reactive towards electrophiles. However, the presence of electron-donating groups, such as amino and hydroxyl groups, can activate the ring towards electrophilic attack, typically at the 5-position.
Given that 2-amino-4,6-dihydroxypyrimidine is more basic and therefore more electron-rich than the 4-amino isomer, it is expected to be more reactive towards electrophiles. The higher electron density at the 5-position in the 2-amino isomer would make it more susceptible to attack by electrophiles like halogens or nitrating agents.
Experimental Protocols
The following are representative experimental protocols for the synthesis and key reactions of the title compounds and their derivatives.
Synthesis of 2-amino-4,6-dihydroxypyrimidine
This procedure involves the condensation of guanidine (B92328) with a malonic ester.
Materials:
-
Guanidine hydrochloride
-
Sodium methoxide (B1231860) solution in methanol (B129727)
-
Dimethyl malonate
-
10% Hydrochloric acid
-
Water
Procedure:
-
To a freshly prepared solution of sodium methoxide in methanol (25 ml), add guanidine hydrochloride (15 mmol) and stir for a few minutes.[2]
-
Slowly add dimethyl malonate (15 mmol) to the mixture.[2]
-
Heat the mixture under reflux for 2-3 hours.[2]
-
Evaporate the solvent under reduced pressure.[2]
-
Dissolve the resulting white solid in a minimum amount of water and adjust the pH to 6 with 10% HCl.[2]
-
Filter the precipitate and wash with distilled water and then ethanol to obtain pure 2-amino-4,6-dihydroxypyrimidine.[2]
Synthesis of this compound (6-Aminouracil)
A common method for the synthesis of this compound involves the cyclization of ethyl cyanoacetate (B8463686) and urea.
Materials:
-
Ethyl cyanoacetate
-
Urea
-
Sodium
-
Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide from sodium (1 g atom) and anhydrous ethanol (250 ml) in a round-bottomed flask fitted with a reflux condenser.
-
After the sodium has dissolved, cool the solution and add ethyl cyanoacetate (1 mole).
-
In a separate flask, prepare another solution of sodium ethoxide of the same concentration and add urea.
-
Combine the two solutions and heat under reflux.
-
Further processing, including acidification, is required to isolate the final product.
Nucleophilic Substitution: Conversion to Dichloropyrimidines
The dihydroxy pyrimidines can be converted to their more reactive dichloro derivatives using a chlorinating agent like phosphorus oxychloride (POCl₃).
General Procedure:
-
In a reaction vessel, combine the aminodihydroxypyrimidine with phosphorus oxychloride.
-
Optionally, a base such as N,N-dimethylaniline can be added.
-
Heat the reaction mixture, typically at reflux, for several hours.
-
After the reaction is complete, carefully quench the excess POCl₃ with ice water.
-
The product can then be extracted with an organic solvent and purified by crystallization or chromatography.
Note: This reaction should be performed in a well-ventilated fume hood due to the corrosive and reactive nature of POCl₃.
Logical Workflow for Reactivity Comparison
The following diagram illustrates a logical workflow for comparing the reactivity of the two isomers.
Caption: A logical workflow for the comparative analysis of aminodihydroxypyrimidine isomer reactivity.
Conclusion
The position of the amino group on the dihydroxypyrimidine ring is a critical determinant of the molecule's chemical reactivity. 2-amino-4,6-dihydroxypyrimidine is the more basic and nucleophilic of the two isomers, suggesting a higher reactivity towards electrophiles. Conversely, the corresponding 4-amino-2,6-dichloropyrimidine is more susceptible to nucleophilic aromatic substitution than its 2-amino counterpart. A thorough understanding of these differences is essential for medicinal chemists and researchers in designing efficient synthetic routes and for the rational design of novel molecules with desired biological activities. While direct comparative kinetic data for all reaction types is not extensively available, the established principles of physical organic chemistry, supported by the available data, provide a solid framework for predicting and exploiting the distinct reactivity of these valuable heterocyclic building blocks.
References
A Spectroscopic Comparison of 4-Amino-2,6-dihydroxypyrimidine and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive spectroscopic comparison of 4-amino-2,6-dihydroxypyrimidine and two of its key derivatives: 2,4-diamino-6-hydroxypyrimidine (B22253) and 4-amino-6-hydroxy-2-methylpyrimidine. This publication details experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and relevant biological pathway visualizations.
This guide aims to serve as a valuable resource for the identification, characterization, and further development of these biologically significant pyrimidine (B1678525) derivatives. The data presented facilitates a deeper understanding of their structural nuances and provides a baseline for the analysis of novel related compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H and ¹³C NMR Spectral Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Predicted: ~5.0-5.5 (s, 1H, H-5), ~6.5-7.0 (br s, 2H, -NH₂), ~10.0-11.0 (br s, 2H, -OH) | Predicted: ~95 (C-5), ~155 (C-4), ~165 (C-2, C-6) |
| 2,4-Diamino-6-hydroxypyrimidine | 5.73 (s, 1H, Ar-H), 6.42 (s, 2H, -NH₂), 6.64 (s, 2H, -NH₂) [in DMSO-d₆][1] | ~93.0, ~155.0, ~163.0, ~165.0 [in Polysol][2] |
| 4-Amino-6-hydroxy-2-methylpyrimidine | 2.1 (s, 3H, -CH₃), 5.3 (s, 1H, H-5), 6.4 (br s, 2H, -NH₂), 10.7 (br s, 1H, -OH) [in DMSO-d₆][2] | 22.0 (-CH₃), 85.0 (C-5), 158.0 (C-2), 164.0 (C-4), 168.0 (C-6) [in DMSO-d₆][3] |
Note: Predicted values for this compound are based on the analysis of its structure and comparison with its derivatives.
Infrared (IR) Spectroscopy
Table 2: Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound[4] | 2,4-Diamino-6-hydroxypyrimidine | 4-Amino-6-hydroxy-2-methylpyrimidine |
| N-H Stretch (Amine) | 3400 (asymmetric), 3300 (symmetric) | ~3400-3100 | ~3400-3100 |
| O-H Stretch (Hydroxyl) | Broad band centered around 3200 | Broad band centered around 3200 | Broad band centered around 3200 |
| C=O Stretch | ~1700-1650 | ~1700-1650 | ~1700-1650 |
| C=C & C=N Stretch (Ring) | 1620, 1534, 1480 | ~1640, ~1580 | ~1650, ~1590 |
| N-H Bend (Amine) | ~1625 | ~1630 | ~1630 |
| C-O Stretch | 1295, 1250 | ~1250 | ~1260 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 3: UV-Vis Absorption Maxima (λmax)
| Compound | λmax (nm) | Solvent |
| This compound | ~252-254[5] | Acidic Medium[5] |
| 2,4-Diamino-6-hydroxypyrimidine | ~275 | Methanol/Acetonitrile (1:1)[6] |
| 4-Amino-6-hydroxy-2-methylpyrimidine | ~252[5] | Acidic Medium[5] |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | C₄H₅N₃O₂[7] | 127.10[7] | Predicted: 127 (M+), loss of HNCO, loss of NH₃ |
| 2,4-Diamino-6-hydroxypyrimidine | C₄H₆N₄O | 126.12 | 127 (M+H)+, fragments from loss of NH₃, HNCO |
| 4-Amino-6-hydroxy-2-methylpyrimidine | C₅H₇N₃O[8] | 125.13[8] | 125 (M+), loss of CH₃, loss of HNCO |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean NMR tube. Ensure the compound is fully dissolved; sonication can be used to aid dissolution.
-
¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A spectral width of 0-12 ppm is typically sufficient.
-
Set the number of scans to 16 or higher to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune the probe to the ¹³C frequency.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is generally appropriate.
-
Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.
-
Process the data by applying a Fourier transform and phase correction. Reference the spectrum to the solvent peak or an internal standard (e.g., TMS).
-
Infrared (IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Grind 1-2 mg of the dry, purified compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[9]
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[10]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of a blank KBr pellet or of the empty sample compartment.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, methanol, water).
-
Prepare a series of dilutions to find a concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.1-1.0 A.U.).[11]
-
-
Data Acquisition:
-
Use a pair of matched quartz cuvettes (typically 1 cm path length).
-
Fill the reference cuvette with the pure solvent and the sample cuvette with the sample solution.
-
Place the cuvettes in the spectrophotometer.
-
Record the absorbance spectrum over a desired wavelength range (e.g., 200-400 nm).
-
The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.[6]
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Data Acquisition:
-
The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system (LC-MS or GC-MS).
-
Select an appropriate ionization method, such as Electrospray Ionization (ESI) for polar molecules or Electron Ionization (EI) for more volatile compounds.
-
Acquire the mass spectrum in a full scan mode to determine the molecular ion peak.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using Graphviz, illustrate a relevant signaling pathway and a typical experimental workflow for spectroscopic analysis.
Caption: Experimental workflow for the synthesis, purification, and spectroscopic characterization of pyrimidine derivatives.
2,4-Diamino-6-hydroxypyrimidine is a known inhibitor of GTP cyclohydrolase I (GTPCH), the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (B1682763) (BH4).[10][13] This inhibition is not direct but is mediated by the GTPCH feedback regulatory protein (GFRP).[10][13]
Caption: Inhibition of GTP Cyclohydrolase I by 2,4-Diamino-6-hydroxypyrimidine via the GTPCH Feedback Regulatory Protein.
References
- 1. Visualizer loader [nmrdb.org]
- 2. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 1H NMR spectrum [chemicalbook.com]
- 3. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR spectrum [chemicalbook.com]
- 4. ripublication.com [ripublication.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound [webbook.nist.gov]
- 8. 2-Amino-4-hydroxy-6-methylpyrimidine [webbook.nist.gov]
- 9. Frontiers | Inhibition of Brain GTP Cyclohydrolase I Attenuates 3-Nitropropionic Acid-Induced Striatal Toxicity: Involvement of Mas Receptor/PI3k/Akt/CREB/ BDNF Axis [frontiersin.org]
- 10. GTP cyclohydrolase I inhibition by the prototypic inhibitor 2, 4-diamino-6-hydroxypyrimidine. Mechanisms and unanticipated role of GTP cyclohydrolase I feedback regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The mechanism of potent GTP cyclohydrolase I inhibition by 2,4-diamino-6-hydroxypyrimidine: requirement of the GTP cyclohydrolase I feedback regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 4-Amino-2,6-dihydroxypyrimidine Synthesis by Analytical Techniques: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes and analytical validation for 4-amino-2,6-dihydroxypyrimidine, a crucial intermediate in the development of various therapeutic agents.[1] The following sections detail experimental protocols, present comparative analytical data, and visualize the synthesis and validation workflow.
Synthesis of this compound: A Comparative Overview
The synthesis of this compound, also known as 6-aminouracil, is most commonly achieved through the condensation of ethyl cyanoacetate (B8463686) and urea (B33335) in the presence of a strong base.[2][3] This guide compares two common variations of this method: one employing sodium ethoxide in ethanol (B145695) and an alternative using sodium methoxide (B1231860) in methanol (B129727).
Experimental Protocols
Method 1: Synthesis using Sodium Ethoxide in Ethanol
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve metallic sodium (1 equivalent) in absolute ethanol under an inert atmosphere.[4]
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add urea (1 equivalent) and ethyl cyanoacetate (1 equivalent).[2][3]
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2][4]
-
Work-up and Isolation: After completion, cool the mixture to room temperature and neutralize with glacial acetic acid to a pH of 6.[2] The resulting precipitate is filtered, washed with distilled water and ethanol, and dried to yield this compound.[2]
Method 2: Synthesis using Sodium Methoxide in Methanol
-
Preparation of Sodium Methoxide: Dissolve metallic sodium (2 equivalents) in anhydrous methanol with vigorous stirring in a three-necked flask.[2]
-
Addition of Reactants: Add methyl cyanoacetate (1 equivalent) dropwise at room temperature, followed by the addition of urea (1 equivalent).[2]
-
Reflux: Heat the mixture to reflux and maintain for 3 hours.[2]
-
Isolation and Purification: Cool the reaction mixture to room temperature and filter. The collected solid is washed with a small amount of anhydrous methanol, then dissolved in water. The pH is adjusted to neutral with glacial acetic acid, and the mixture is stirred for 2 hours. The resulting precipitate is filtered and dried to afford the final product.[2]
Comparative Synthesis Data
| Parameter | Method 1 (Sodium Ethoxide) | Method 2 (Sodium Methoxide) |
| Solvent | Absolute Ethanol | Anhydrous Methanol |
| Base | Sodium Ethoxide | Sodium Methoxide |
| Reactants | Ethyl cyanoacetate, Urea | Methyl cyanoacetate, Urea |
| Reaction Time | 4 - 12 hours | 3 hours |
| Reported Yield | ~69%[2] | ~96.9%[2] |
| Melting Point | >360 °C[2] | Not explicitly reported |
Analytical Validation Techniques
The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and analytical methods.
Experimental Protocols for Analytical Techniques
-
Melting Point: The melting point of the synthesized compound is determined using a standard melting point apparatus.
-
FT-IR Spectroscopy: An FT-IR spectrum is recorded using the KBr pellet technique in the range of 4000-400 cm⁻¹.[5]
-
¹H and ¹³C NMR Spectroscopy: 1D and 2D NMR spectra are acquired on a spectrometer (e.g., 400 or 500 MHz). A sample of 10-20 mg of the compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆.
-
Mass Spectrometry (MS): Mass spectral data is obtained using an electrospray ionization (ESI) source in positive or negative ion mode.
Comparative Analytical Data
The following tables summarize the expected analytical data for this compound based on literature values for the compound and its close analogs.
Table 1: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3400 (s) | N-H asymmetric stretching | [5] |
| 3300 (w) | N-H symmetric stretching | [5] |
| 3020 (m) | C-H stretching | [5] |
| 1620 (b) | Ring stretching | [5] |
| 1534 (M) | Ring Stretching | [5] |
| 1480 (ms) | Ring stretching | [5] |
| 1400 (vs) | C-NH₂ stretching (Ring stretching) | [5] |
| 1295 (m) | C-OH stretching | [5] |
| 1250 (m) | C-OH stretching | [5] |
| 780 (s) | Ring breathing | [5] |
| 625 (s) | NH₂ Wagging | [5] |
s = strong, m = medium, w = weak, b = broad, vs = very strong, ms (B15284909) = medium strong
Table 2: ¹H NMR Spectral Data (Predicted for this compound in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.5 | Broad Singlet | 2H | -OH |
| ~6.5 | Broad Singlet | 2H | -NH₂ |
| ~5.0 | Singlet | 1H | H-5 |
Note: Predicted values are based on the analysis of similar pyrimidine (B1678525) derivatives.[6]
Table 3: ¹³C NMR Spectral Data (Predicted for this compound in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C-4, C-6 |
| ~153 | C-2 |
| ~85 | C-5 |
Note: Predicted values are based on the analysis of similar pyrimidine derivatives.[6]
Table 4: Mass Spectrometry Data
| Ionization Mode | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) | Key Fragmentation Ions |
| ESI | 128.05 | 126.04 | Loss of HNCO, loss of NH₃ |
Note: The molecular weight of this compound is 127.10 g/mol .[7]
Visualizing the Workflow
The following diagrams illustrate the synthesis and analytical validation workflow for this compound.
Caption: Synthetic workflow for this compound.
Caption: Analytical validation workflow for the synthesized product.
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 2. 6-Aminouracil synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ripublication.com [ripublication.com]
- 6. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
A Comparative Guide to LC-MS and Alternative Methods for Impurity Detection in 4-amino-2,6-dihydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
The rigorous detection and quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. For 4-amino-2,6-dihydroxypyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds, ensuring its purity is paramount. This guide provides an objective comparison of the performance of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the detection of impurities. The information presented is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate analytical strategy.
Method Performance Comparison
The selection of an analytical method for impurity profiling is a balance of sensitivity, selectivity, speed, and the nature of the impurities themselves. The following tables summarize the quantitative performance of LC-MS, HPLC, GC-MS, and NMR for the analysis of impurities in aminopyrimidine compounds, providing a basis for comparison.
Table 1: Comparison of Quantitative Performance for Impurity Analysis
| Parameter | LC-MS | HPLC-UV | GC-MS | Quantitative NMR (qNMR) |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL | 1 - 100 ng/mL | 0.1 - 10 ng/mL | 0.01 - 0.1% |
| Limit of Quantitation (LOQ) | 0.05 - 5 ng/mL | 5 - 500 ng/mL | 0.5 - 50 ng/mL | 0.05 - 0.5% |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 | > 0.999 |
| Precision (%RSD) | < 5% | < 5% | < 10% | < 1% |
| Resolution | High | Moderate to High | High | N/A (Spectral Resolution) |
Table 2: Qualitative Performance and Method Characteristics
| Feature | LC-MS | HPLC-UV | GC-MS | NMR Spectroscopy |
| Selectivity | Very High | Good | High | Very High |
| Structural Information | Yes (MS/MS) | No | Yes (MS) | Yes (Extensive) |
| Throughput | High | High | Moderate | Low to Moderate |
| Sample Derivatization | Often not required | Not required | Often required for polar analytes | Not required |
| Destructive to Sample | Yes | No | Yes | No |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols for each of the discussed techniques for the analysis of impurities in this compound.
LC-MS Method
This method is adapted from a patented procedure for the analysis of aminodihydroxypyrimidine isomers.
-
Chromatographic System: Agilent 1290 Infinity II LC System coupled to an Agilent 6545XT AdvanceBio Q-TOF.
-
Column: Waters XBridge Amide (2.1 x 100 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: 95% B to 50% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 120 V.
-
Gas Temperature: 325°C.
-
Gas Flow: 8 L/min.
-
Mass Range: m/z 50-1000.
-
HPLC-UV Method
This protocol is a general method suitable for the analysis of polar aromatic compounds like this compound.
-
Chromatographic System: Shimadzu Prominence HPLC with a SPD-20A UV/Vis Detector.
-
Column: Phenomenex Luna C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 20 mM potassium phosphate (B84403) buffer (pH 3.0)
-
B: Acetonitrile
-
-
Gradient: 5% B to 40% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 230 nm and 275 nm.
GC-MS Method
Due to the low volatility of this compound, derivatization is necessary for GC-MS analysis.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Procedure: Evaporate the sample to dryness. Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine. Heat at 70°C for 30 minutes.
-
GC-MS System: Agilent 7890B GC coupled to an Agilent 5977A MSD.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-550.
-
Quantitative NMR (qNMR) Spectroscopy
qNMR provides a direct and highly accurate method for quantifying impurities without the need for identical reference standards for each impurity.
-
NMR Spectrometer: Bruker Avance III HD 500 MHz spectrometer.
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).
-
Internal Standard: Maleic acid (certified reference material).
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and 5 mg of maleic acid into a vial. Dissolve in 0.75 mL of DMSO-d6.
-
1H NMR Acquisition Parameters:
-
Pulse Program: zg30.
-
Number of Scans: 64.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of protons).
-
Acquisition Time: 4 s.
-
Spectral Width: 20 ppm.
-
-
Data Processing: Apply a line broadening of 0.3 Hz. Integrate the signals of the analyte and the internal standard. Calculate the purity based on the integral ratios, the number of protons, and the molecular weights and masses of the sample and internal standard.
Visualizing the Workflow
To better understand the procedural flow of the primary and a comparative analytical method, the following diagrams illustrate the key steps involved.
A Comparative Analysis of Pyrimidine and Triazine Scaffolds in Modern Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, nitrogen-containing heterocyclic scaffolds are fundamental building blocks for a vast array of therapeutic agents. Among these, pyrimidines and their isomeric triazines have proven to be exceptionally versatile. This guide provides an objective comparative study of these two critical scaffolds, focusing on their physicochemical properties, pharmacological activities, and toxicological profiles, supported by experimental data to inform rational drug design.
Physicochemical Properties: A Tale of Two Rings
The arrangement of nitrogen atoms within the six-membered aromatic ring of pyrimidines and triazines significantly influences their physicochemical characteristics, which in turn dictates their pharmacokinetic and pharmacodynamic profiles. While both are weak bases, the additional nitrogen atom in the triazine ring further reduces basicity compared to pyrimidine (B1678525). This seemingly subtle difference can have profound effects on properties like solubility, lipophilicity, and metabolic stability.
Table 1: Comparative Physicochemical Properties of Representative Pyrimidine and Triazine Cores
| Property | Pyrimidine | 1,3,5-Triazine (B166579) | Key Differences and Implications in Drug Design |
| Molecular Formula | C₄H₄N₂ | C₃H₃N₃ | Triazine has a higher nitrogen content, which can influence hydrogen bonding potential and metabolic pathways. |
| Molecular Weight | 80.09 g/mol | 81.08 g/mol | Similar molecular weights allow for comparable diffusion properties in initial design phases. |
| pKa (of conjugate acid) | 1.23 | -1.7 | Pyrimidine is a significantly stronger base. This affects salt formation, solubility at physiological pH, and potential for off-target interactions with acidic cellular components. |
| LogP (Octanol/Water) | -0.28 | -0.45 | Both are hydrophilic, with triazine being slightly more so. Substituents will largely dictate the final LogP of a drug molecule. |
| Hydrogen Bond Acceptors | 2 | 3 | Triazine's additional nitrogen atom provides an extra hydrogen bond acceptor site, potentially leading to altered target binding affinity and selectivity. |
| Metabolic Stability | Generally susceptible to oxidation and N-dealkylation. | Can exhibit different metabolic pathways; ring cleavage can be a possibility. | The position of substituents is crucial in mitigating metabolic liabilities for both scaffolds. |
Pharmacological Activities: A Broad and Overlapping Spectrum
Both pyrimidine and triazine scaffolds are prevalent in a wide range of therapeutic areas, often targeting similar classes of biomolecules, particularly kinases. Their ability to mimic the purine (B94841) structure of ATP allows them to function as competitive inhibitors in the ATP-binding pocket of these enzymes.
Kinase Inhibition: A Head-to-Head Battleground
The PI3K/AKT/mTOR signaling pathway, frequently dysregulated in cancer, has been a major focus for the development of both pyrimidine and triazine-based inhibitors.[1][2] Comparative studies have revealed nuances in their inhibitory profiles. For instance, in the design of dual PI3K/mTOR inhibitors, both scaffolds have yielded potent compounds, with specific substitution patterns determining selectivity and potency.[3][4]
A study on FGFR3 inhibitors identified both a 1,3,5-triazine derivative (18b) and a pyrimidine derivative (40a) as potent and highly selective inhibitors over VEGFR2.[5] This highlights that either scaffold can be optimized to achieve high selectivity, with the specific interactions of the substituents playing a key role.[5]
Table 2: Comparative Inhibitory Activity of Pyrimidine and Triazine-Based Kinase Inhibitors
| Target | Scaffold | Compound Example | IC₅₀ (nM) | Cell Line/Assay Conditions | Reference |
| PI3Kα | Triazine | ZSTK-474 | 8.6 | Enzyme Assay | [6] |
| PI3Kα | Pyrimidine | Compound 13 (dithiocarbamate derivative) | 1.2 | Enzyme Assay | [6] |
| mTOR | Triazine | Compound 47 (2-(thiophen-2-yl)-1,3,5-triazine) | 48 | Enzyme Assay | [7] |
| PI3K/mTOR | Triazine | PKI-587 | Sub-nanomolar | Enzyme Assay | [2] |
| FGFR3 | Triazine | Compound 18b | 1.1 | Enzyme Assay | [5] |
| FGFR3 | Pyrimidine | Compound 40a | 2.0 | Enzyme Assay | [5] |
| CDK1 | Triazine | Compound 20 ([1][8][9]triazine-pyridine) | 21 | Enzyme Assay | [10] |
| ROCK I/II | Pyrimidine | Compound 8k | 4 / 1 | Enzyme Assay | [11] |
Note: IC₅₀ values are highly dependent on assay conditions and should be compared with caution across different studies.
Other Therapeutic Areas
Beyond oncology, both scaffolds are integral to drugs for various conditions:
-
Antiviral: Pyrimidine nucleoside analogs are cornerstones of antiviral therapy.
-
Antimicrobial: Both pyrimidine and triazine derivatives have been developed as antibacterial and antifungal agents.[12]
-
Cardiovascular: Triazine and pyrimidine-based ROCK inhibitors have shown efficacy in models of hypertension.[11]
Experimental Protocols
General Synthesis of a Disubstituted Pyrimidine Scaffold
A common method for synthesizing pyrimidine cores is through the condensation of a 1,3-dicarbonyl compound with an amidine.
-
Reaction Setup: To a solution of the desired 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol), add the amidine hydrochloride (1.2 equivalents) and a base such as sodium ethoxide (2.5 equivalents).
-
Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction to room temperature and neutralize with a weak acid (e.g., acetic acid). Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the desired pyrimidine derivative.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ADP produced.
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., in DMSO).
-
Kinase Reaction: In a 96-well plate, add the kinase, a suitable substrate, and the test inhibitor in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add a commercial ADP detection reagent (e.g., ADP-Glo™) which converts the produced ADP to ATP and then generates a luminescent signal via a luciferase reaction.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity. IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Toxicological Profiles: A Necessary Consideration
The inherent reactivity and metabolic pathways of pyrimidines and triazines can lead to toxicity. For instance, some triazine-based herbicides have been noted for their persistence in the environment and potential endocrine-disrupting effects. In drug development, thorough toxicological assessment is crucial. In vitro cytotoxicity assays are a first step, followed by in vivo studies to evaluate systemic toxicity.[13] The specific substituents on the heterocyclic core play a major role in the overall toxicity of the molecule.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. Structure-toxicity relationships of selected nitrogenous heterocyclic compounds | Semantic Scholar [semanticscholar.org]
- 2. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-based drug design of 1,3,5-triazine and pyrimidine derivatives as novel FGFR3 inhibitors with high selectivity over VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of 4-amino-2,6-dihydroxypyrimidine and its Dichloro Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical stability of 4-amino-2,6-dihydroxypyrimidine and its dichloro derivative, 4-amino-2,6-dichloropyrimidine (B161716). Understanding the stability of these pyrimidine (B1678525) analogs is crucial for their handling, storage, and application in pharmaceutical and chemical synthesis. This document outlines their relative stability under various stress conditions, supported by established chemical principles and available data. Detailed experimental protocols for assessing stability are also provided.
Executive Summary
This compound and 4-amino-2,6-dichloropyrimidine are key intermediates in the synthesis of various biologically active molecules. Their stability profiles, however, differ significantly due to the nature of the substituents on the pyrimidine ring. The hydroxyl groups in this compound generally confer greater stability, particularly against hydrolytic degradation, compared to the more reactive chloro groups in its counterpart. This guide details the anticipated stability of each compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Comparative Stability Analysis
The stability of a chemical compound is a critical parameter influencing its shelf-life, formulation, and degradation pathways. The substitution of hydroxyl groups with chlorine atoms on the pyrimidine ring dramatically alters the electron distribution and reactivity of the molecule, thereby impacting its stability.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented in Table 1.
| Property | This compound | 4-amino-2,6-dichloropyrimidine | Reference |
| Molecular Formula | C₄H₅N₃O₂ | C₄H₃Cl₂N₃ | [1][2] |
| Molecular Weight | 127.10 g/mol | 163.99 g/mol | [1][2] |
| Appearance | Yellow crystalline powder | White to yellow to orange powder to crystal | [2][3] |
| Melting Point | >360 °C | 254-267 °C | [3][4] |
| Water Solubility | Very soluble | Slightly soluble | [3][4] |
| Storage Conditions | Store in a cool, dry, well-ventilated area away from incompatible substances. | Store at 2-8 °C in a dry, cool, and well-ventilated place, protected from light. | [3][5] |
Stability Under Stress Conditions
The following table summarizes the expected stability of the two compounds under forced degradation conditions. This assessment is based on general principles of chemical reactivity and available literature on related compounds.
| Stress Condition | This compound (Expected Stability) | 4-amino-2,6-dichloropyrimidine (Expected Stability) | Rationale |
| Acidic Hydrolysis | Relatively Stable | Prone to hydrolysis | The chloro groups on the pyrimidine ring are susceptible to nucleophilic attack, which is facilitated under acidic conditions. The hydroxyl groups are less labile. |
| Alkaline Hydrolysis | Potentially less stable than in acid, but more stable than the dichloro derivative. | Highly susceptible to hydrolysis | The electron-withdrawing nature of the chlorine atoms makes the pyrimidine ring more susceptible to nucleophilic attack by hydroxide (B78521) ions, leading to rapid degradation.[4] While pyrimidine rings can be cleaved under strong alkaline conditions, the dihydroxy form is generally more resistant than the dichloro form.[6] |
| Oxidative Stress | Susceptible to oxidation | Susceptible to oxidation | The amino group and the pyrimidine ring in both compounds can be susceptible to oxidation. |
| Photolytic Stress | Potentially sensitive to light | Sensitive to light | Pyrimidine derivatives can undergo photodegradation. Storage in a dark place is recommended for the dichloro derivative, suggesting light sensitivity.[4] |
| Thermal Stress | Highly stable | Thermally stable in solid form | Both compounds have high melting points, indicating good thermal stability in their solid forms.[3][4] |
Experimental Protocols
To empirically determine and compare the stability of these two compounds, a forced degradation study is essential.[7][8] The following protocols outline a standard approach for such a study.
General Procedure for Forced Degradation
A stock solution of each compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as a mixture of acetonitrile (B52724) and water. These solutions are then subjected to the stress conditions outlined below. Samples should be withdrawn at various time points, neutralized if necessary, and analyzed by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[9]
Stress Conditions
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for up to 48 hours.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for up to 48 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for up to 48 hours.
-
Thermal Degradation: Store the solid compounds at 80°C for 48 hours. Also, reflux the stock solutions at 60°C for 48 hours.
-
Photodegradation: Expose the solid compounds and the stock solutions to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Analytical Method
A stability-indicating HPLC method capable of separating the parent compound from its degradation products should be developed and validated. A typical method would involve a C18 reversed-phase column with a gradient elution using a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile). Detection is typically performed using a UV detector at a wavelength where both the parent compound and potential degradants absorb.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the comparative stability assessment.
Caption: Experimental workflow for the forced degradation study.
Potential Degradation Pathway of 4-amino-2,6-dichloropyrimidine
The primary degradation pathway for 4-amino-2,6-dichloropyrimidine under hydrolytic conditions is expected to be the sequential hydrolysis of the chloro groups.
Caption: Proposed hydrolytic degradation pathway for the dichloro derivative.
Conclusion
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. chemimpex.com [chemimpex.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. sefh.es [sefh.es]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
A Comparative Performance Analysis of 4-amino-2,6-dihydroxypyrimidine and Other Heterocyclic Building Blocks
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to a Versatile Pyrimidine (B1678525) Derivative
In the landscape of heterocyclic chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the structure of nucleic acids and a plethora of biologically active molecules. Among its many derivatives, 4-amino-2,6-dihydroxypyrimidine is a versatile building block utilized in the synthesis of a wide range of compounds with therapeutic potential. This guide provides a comparative analysis of the performance of this compound against other key heterocyclic building blocks, supported by experimental data, to inform research and drug development endeavors.
Synthetic Accessibility and Performance
The synthesis of aminodihydroxypyrimidines is well-established, typically involving the condensation of a C3-component with urea (B33335) or guanidine (B92328). The choice of reactants and conditions significantly influences the yield and purity of the final product. While specific yield data for this compound can vary, the synthesis of its isomer, 2-amino-4,6-dihydroxypyrimidine (B16511), provides a valuable benchmark.
| Product | Reactants | Conditions | Yield | Reference |
| 2-amino-4,6-dihydroxypyrimidine | Guanidine nitrate (B79036), Diethyl malonate, Sodium methoxide (B1231860) | Ethanol (B145695), 65°C, 6h | 96.1% | [1] |
| 2-amino-4,6-dihydroxypyrimidine | Guanidine hydrochloride, Dimethyl malonate, Sodium methoxide | Methanol, Reflux, 2-3h | 85% | [1] |
| 2,4-diamino-6-hydroxypyrimidine | Ethyl cyanoacetate, Guanidine hydrochloride, Sodium ethoxide | Ethanol, Reflux, 2h | 80-82% | [2] |
| 5-substituted-2-amino-4,6-dihydroxypyrimidines | Substituted malonic acid diesters, Guanidine, Sodium ethoxide | Methanol or Ethanol | 88-97% | [3] |
This table presents the synthetic yields for 2-amino-4,6-dihydroxypyrimidine and related derivatives as a proxy for the synthetic performance of this compound.
Comparative Biological Activity: A Focus on Anticancer Potential
Pyrimidine derivatives, including those derived from this compound, are widely investigated for their anticancer properties.[4] Their mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways, such as protein kinases. The following tables summarize the in vitro cytotoxic activity of various pyrimidine derivatives against different cancer cell lines, providing a basis for performance comparison.
Table 2: Anticancer Activity of Pyrimidine Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Imamine-1,3,5-triazine derivative (4f) | MDA-MB-231 (Breast) | 6.25 | [5] |
| Imamine-1,3,5-triazine derivative (4k) | MDA-MB-231 (Breast) | 8.18 | [5] |
| Thienopyrimidine derivative (2) | MDA-MB-231 (Breast) | 0.056 | [6] |
| Thienopyrimidine derivative (3) | MDA-MB-231 (Breast) | 0.25 | [6] |
| Thienopyrimidine derivative (5) | MDA-MB-231 (Breast) | 0.26 | [6] |
| Pyrazolo[4,3-e][3][7][8]triazine derivative (9c) | K562 (Leukemia) | 5-7 times lower than breast cancer cells | [9] |
| Pyrazolo[4,3-e][3][7][8]triazine derivative (9e) | K562 (Leukemia) | 5-7 times lower than breast cancer cells | [9] |
It is important to note that direct, head-to-head comparative studies of this compound with purine (B94841) and triazine analogs under identical experimental conditions are limited in the reviewed literature. However, the data presented in Table 2 suggests that pyrimidine-based compounds, particularly those with fused ring systems like thienopyrimidines, can exhibit potent anticancer activity with IC50 values in the nanomolar to low micromolar range.[6][10] Triazine derivatives also demonstrate significant cytotoxic effects.[5] Purine analogs are another class of heterocyclic compounds with well-documented anticancer and antiviral activities.[10]
A study on 5-substituted 2-amino-4,6-dihydroxypyrimidines found that these compounds were devoid of any significant inhibitory activity on immune-activated nitric oxide production, whereas their 2-amino-4,6-dichloro counterparts showed potent inhibition.[3] This highlights the critical role of the substituents on the pyrimidine ring in determining biological activity. Furthermore, a systematic evaluation of 5-substituted 2-amino-4,6-dichloropyrimidines showed no significant antiviral activity against a broad panel of viruses.[8]
Signaling Pathways and Mechanisms of Action
The biological effects of aminopyrimidine derivatives are often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival. One of the most frequently implicated pathways is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[11][12][13]
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Aminopyrimidine [label="this compound\n(and derivatives)", shape=box, style="filled,dashed", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PTEN [label="PTEN", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Phosphorylation"]; PIP2 -> PI3K [style=invis]; PIP3 -> Akt [label="Activation"]; Akt -> mTORC1 [label="Activation"]; mTORC1 -> Proliferation; Aminopyrimidine -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; PTEN -> PIP3 [arrowhead=tee, color="#EA4335", label="Dephosphorylation"]; } PI3K/Akt/mTOR Signaling Pathway Inhibition.
Experimental Protocols
Synthesis of 2-Amino-4,6-dihydroxypyrimidine[1]
Materials:
-
Guanidine nitrate
-
Diethyl malonate
-
Sodium methoxide solution (2.5 M in methanol)
-
Anhydrous ethanol
-
10% Hydrochloric acid
Procedure:
-
To a 500 ml 4-neck flask, add 30.52 g (0.25 mol) of guanidine nitrate and 100 ml of anhydrous ethanol.
-
With stirring, slowly add 250 ml of 2.5 M sodium methoxide in ethanol solution at 5°C.
-
After the solid has completely dissolved, continue stirring for 30 minutes.
-
Slowly add 41.64 g (0.26 mol) of diethyl malonate to the reaction flask.
-
Raise the reaction temperature to 65°C and maintain for 6 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure to obtain an off-white solid.
-
Add 60 ml of water to dissolve the solid.
-
Adjust the pH of the solution to 6 with 10% dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and press dry.
-
Dry the wet cake at 60°C in a blast oven to a constant weight to obtain the final product.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Replace the medium in the wells with the medium containing the desired concentrations of the compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µl of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
// Nodes Start [label="Start", shape=circle, fillcolor="#FFFFFF", fontcolor="#202124"]; Seed_Cells [label="Seed Cells in\n96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="Incubate 24h", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_Compound [label="Add Test Compound\n(Serial Dilutions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate 48-72h", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_MTT [label="Add MTT Reagent", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate3 [label="Incubate 2-4h", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_Solubilizer [label="Add Solubilization\nSolution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measure_Absorbance [label="Measure Absorbance\n(570 nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Calculate_IC50 [label="Calculate IC50", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=circle, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Seed_Cells; Seed_Cells -> Incubate1; Incubate1 -> Add_Compound; Add_Compound -> Incubate2; Incubate2 -> Add_MTT; Add_MTT -> Incubate3; Incubate3 -> Add_Solubilizer; Add_Solubilizer -> Measure_Absorbance; Measure_Absorbance -> Calculate_IC50; Calculate_IC50 -> End; } MTT Assay Experimental Workflow.
Conclusion
This compound remains a valuable and versatile heterocyclic building block in medicinal chemistry and drug discovery. Its straightforward synthesis and the diverse biological activities of its derivatives, particularly in the realm of anticancer research, underscore its importance. While direct quantitative comparisons with other heterocyclic scaffolds like purines and triazines require further focused studies, the existing body of research demonstrates that pyrimidine-based compounds hold their own in terms of synthetic accessibility and biological potency. The continued exploration of the chemical space around the this compound core, guided by an understanding of key signaling pathways and structure-activity relationships, promises to yield novel therapeutic agents for a range of diseases.
References
- 1. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-amino-2,6-dihydroxypyrimidine: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-amino-2,6-dihydroxypyrimidine, a compound used in various research applications.
Conflicting Disposal Guidance: It is important to note that conflicting information regarding the disposal of this compound exists. While some institution-specific guidelines, such as those from the University of Wisconsin-Madison, suggest that this chemical may be disposed of in the sanitary sewer, safety data sheets (SDSs) from suppliers like Fisher Scientific classify it as a hazardous substance.[1] This classification is based on its potential for oral toxicity, skin and eye irritation, and respiratory irritation.[1]
Recommended Approach: Treat as Hazardous Waste: Given this discrepancy, and to ensure the highest level of safety and regulatory compliance for a general audience, it is strongly recommended to manage this compound as a hazardous chemical waste. This approach aligns with general best practices for laboratory chemical waste management and mitigates potential risks to personnel and the environment.
Hazard and Safety Information
The following table summarizes the known hazards associated with this compound. This information is critical for conducting a thorough risk assessment before handling and disposal.
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | Fisher Scientific SDS[1] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | Fisher Scientific SDS[1], TCI Chemicals SDS |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation. | Fisher Scientific SDS[1], TCI Chemicals SDS |
| Specific target organ toxicity (single exposure) | Category 3: May cause respiratory irritation. | Fisher Scientific SDS[1] |
Proper Disposal Workflow
The following diagram outlines the recommended step-by-step procedure for the safe disposal of this compound as a hazardous chemical waste.
Caption: Recommended disposal workflow for this compound.
Detailed Experimental Protocols
Small Spill Cleanup Protocol:
-
Restrict Access: Cordon off the area of the spill to prevent unauthorized entry.
-
Ensure Proper Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
Wear Appropriate PPE: At a minimum, this includes safety goggles, chemical-resistant gloves, and a lab coat. For larger spills or where dust may be generated, respiratory protection may be necessary.
-
Contain the Spill: Carefully sweep up the solid material.[2] Avoid generating dust.[2]
-
Collect the Waste: Place the spilled material and any contaminated cleaning materials (e.g., paper towels, absorbent pads) into a designated hazardous waste container.[2]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., water, followed by a detergent solution), collecting the cleaning materials as hazardous waste.
-
Label and Dispose: Properly label the waste container and arrange for its disposal through your institution's EHS department.
Note on Neutralization: The development of a specific neutralization protocol should be conducted by qualified personnel, taking into account the chemical properties of this compound and the potential reaction byproducts. It is recommended to consult with your institution's EHS department before attempting any neutralization procedure.
By adhering to these conservative and safety-focused disposal procedures, researchers can ensure the safe and compliant management of this compound waste, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 4-amino-2,6-dihydroxypyrimidine
Chemical Identifier:
-
Name: 4-amino-2,6-dihydroxypyrimidine
-
Synonyms: 6-Aminouracil, 6-Amino-2,4-pyrimidinediol[1]
-
CAS Number: 873-83-6[1]
Hazard Summary: this compound is considered hazardous. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[2][3] | Protects eyes and face from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[2][3] Consider double-gloving.[3][4] | Prevents skin contact and absorption of the chemical.[3] |
| Body Protection | A lab coat or chemical-resistant coveralls.[2][3] | Provides a barrier against accidental spills and contamination of personal clothing.[3] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) may be necessary if working in a poorly ventilated area or when dust may be generated.[2][3] | Protects the respiratory system from inhalation of harmful dust.[3] |
| Foot Protection | Closed-toe shoes, preferably chemical-resistant footwear.[3][5] | Protects feet from spills.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound.
1. Preparation:
-
Ensure that an eyewash station and safety shower are close to the workstation.[1]
-
Ensure adequate ventilation, preferably a chemical fume hood, is operational.[2][3]
-
Put on all required personal protective equipment as detailed in the PPE table.[3]
2. Handling:
-
Perform all manipulations of the solid compound, including weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Avoid generating dust.[2]
-
Do not eat, drink, or smoke when using this product.[1]
3. Post-Handling & Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Segregate all waste containing this compound for proper disposal.[3]
-
Remove and wash contaminated clothing before reuse.[2]
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Storage:
-
Solid Waste: Collect any unused or contaminated solid this compound in a clearly labeled, sealed container for hazardous waste.[3]
-
Contaminated Materials: Any items such as gloves, weigh boats, or paper towels that are contaminated with the chemical should be disposed of as hazardous waste.[3]
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled hazardous waste container.
2. Labeling and Storage:
-
Use a designated, properly labeled, and sealed container for the waste. The container should be in good condition and compatible with the chemical.[3]
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols.[3]
-
Store the waste in a designated hazardous waste storage area with secondary containment.[3]
3. Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department for collection and disposal of the hazardous waste.[3]
-
Complete all necessary waste disposal forms as required by your institution and local regulations.[3]
Caption: Disposal plan for this compound waste.
Accidental Release Measures
In the event of a spill, follow these procedures immediately:
-
Evacuate: Evacuate personnel from the immediate area.[5]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent the chemical from entering drains.[5]
-
Cleanup:
First Aid Measures:
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
